molecular formula C12H14N2O2 B12394229 Mephenytoin-d8

Mephenytoin-d8

Cat. No.: B12394229
M. Wt: 226.30 g/mol
InChI Key: GMHKMTDVRCWUDX-PIUWMYDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mephenytoin-d8 is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

226.30 g/mol

IUPAC Name

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3,4D,5D,6D,7D,8D

InChI Key

GMHKMTDVRCWUDX-PIUWMYDYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C([2H])([2H])[2H])CC)[2H])[2H]

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Mephenytoin-d8: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin-d8, the deuterated analog of mephenytoin, serves as a critical tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative bioanalysis by mass spectrometry. The stable isotope-labeled nature of this compound allows for precise and accurate quantification of mephenytoin and its metabolites in complex biological matrices such as plasma and urine. This is indispensable for pharmacokinetic studies, therapeutic drug monitoring, and in the phenotyping of individuals based on their activity of the cytochrome P450 enzyme, CYP2C19. Mephenytoin itself is an anticonvulsant drug, and its metabolism is highly dependent on CYP2C19, making it a valuable probe for studying the activity of this enzyme.

Core Applications in Research

The primary utility of this compound in a research setting is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties to the unlabeled mephenytoin, but with a distinct mass, allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This effectively corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Key research areas where this compound is employed include:

  • Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin.

  • CYP2C19 Phenotyping: Assessing the metabolic activity of the CYP2C19 enzyme in individuals, which is crucial for personalized medicine, as this enzyme is responsible for the metabolism of a wide range of clinically important drugs.

  • Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of mephenytoin in a patient's bloodstream is within the therapeutic window.

  • Drug-Drug Interaction Studies: Investigating the potential of new chemical entities to inhibit or induce the activity of CYP2C19.

Data Presentation: Quantitative Assay Parameters

The following tables summarize typical quantitative parameters from various LC-MS/MS methods that utilize this compound as an internal standard for the analysis of mephenytoin and its metabolites in biological matrices.

Table 1: Lower Limit of Quantification (LLOQ) and Linearity Range

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Citation
MephenytoinPlasma33 - 1500[1]
4'-HydroxymephenytoinPlasma11 - 500[1]
NirvanolPlasma1 (S-), 3 (R-)1 - 1000 (S-), 3 - 1500 (R-)[1]
MephenytoinUrine3015 - 10000[2]
4'-HydroxymephenytoinUrine2015 - 10000[2]
NirvanolUrine3015 - 10000[2]
PhenytoinPlasma6060 - 12000[3]

Table 2: Accuracy and Precision of Quantification

AnalyteMatrixConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Citation
MephenytoinPlasmaQC samples87.2 - 108.3< 12.4-[1]
4'-HydroxymephenytoinPlasmaQC samples87.2 - 108.3< 12.4-[1]
NirvanolPlasmaQC samples87.2 - 108.3< 12.4-[1]
MephenytoinUrineLLOQ to 10000< 9.50.8 - 10.50.8 - 10.5[2]
4'-HydroxymephenytoinUrineLLOQ to 10000< 9.50.8 - 10.50.8 - 10.5[2]
NirvanolUrineLLOQ to 10000< 9.50.8 - 10.50.8 - 10.5[2]
PhenytoinPlasmaLLOQ to 12000Within ±15--[3]

Experimental Protocols

Protocol 1: Quantification of Mephenytoin and its Metabolites in Human Plasma using LC-MS/MS

This protocol is a representative example for the analysis of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in human plasma.

1. Materials and Reagents:

  • Mephenytoin, 4'-hydroxymephenytoin, Nirvanol analytical standards

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare stock solutions of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with 50% methanol to create calibration standards.

  • Prepare a working internal standard solution of this compound at a concentration of 2 µg/mL in 50% methanol.[4]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working internal standard solution.

  • Add 800 µL of acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A typical system would be a UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. For example: 0-0.8 min (2% B), 0.8-1.5 min (2-30% B), 1.5-5.0 min (30-75% B), 5.0-5.2 min (100% B), followed by re-equilibration.[4]

    • Flow Rate: 0.4 - 1 mL/min.[4][5]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mephenytoin: m/z 219.1 -> 134.1

      • 4'-Hydroxymephenytoin: m/z 235.1 -> 150.1

      • Nirvanol: m/z 205.1 -> 134.1

      • This compound: m/z 227.1 -> 142.1

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte and the internal standard.[5]

5. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mephenytoin_Metabolism cluster_cyp Hepatic Metabolism Mephenytoin Mephenytoin S_Mephenytoin S-Mephenytoin Mephenytoin->S_Mephenytoin Racemic Mixture R_Mephenytoin R-Mephenytoin Mephenytoin->R_Mephenytoin Racemic Mixture Metabolite1 4'-Hydroxy-S-Mephenytoin S_Mephenytoin->Metabolite1 4'-Hydroxylation Metabolite2 Nirvanol (N-desmethylmephenytoin) R_Mephenytoin->Metabolite2 N-demethylation CYP2C19 CYP2C19 CYP2C19->S_Mephenytoin CYP2B6 CYP2B6 CYP2B6->R_Mephenytoin

Caption: Metabolic pathway of Mephenytoin.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (Plasma, Urine) Add_IS 2. Addition of this compound (Internal Standard) Sample_Collection->Add_IS Extraction 3. Analyte Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection (MRM) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Generation Integration->Calibration Quantification 11. Concentration Determination Calibration->Quantification

Caption: Bioanalytical workflow using this compound.

References

Mephenytoin-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Mephenytoin-d8, a deuterated analog of Mephenytoin. This document outlines its chemical properties, analytical specifications, and its critical role as an internal standard in quantitative bioanalysis.

This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. The inclusion of eight deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its use significantly improves the accuracy and precision of quantifying Mephenytoin in biological matrices by correcting for variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following table summarizes the typical analytical specifications for this compound, compiled from various supplier data. These values represent common quality control parameters and may vary slightly between different batches and suppliers.

ParameterSpecification
Chemical Formula C₁₂H₆D₈N₂O₂
Molecular Weight 226.30 g/mol [4][5]
Purity (by HPLC) ≥98% (example value: 91.18%)[4]
Concentration (Standard Solution) 100 µg/ml[5]
Solvent Acetonitrile[5]
Storage Conditions 4 °C[5]
Appearance White to off-white solid
IUPAC Name (±)-5-Ethyl-3-methyl-D3-5-phenyl-D5-imidazolidine-2,4-dione[4]
CAS Number 50-12-4 (Unlabelled)[4]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of Mephenytoin in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma, add a precise volume of this compound internal standard solution.

  • Perform liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

A UPLC-MS/MS method is employed for the rapid and sensitive measurement of Mephenytoin.[6]

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.[7]

    • Flow Rate: A typical flow rate for UPLC.

    • Injection Volume: A small volume of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), which can be operated in either positive or negative mode. Negative mode may offer a lower limit of quantitation for Mephenytoin.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mephenytoin and this compound are monitored.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for using a deuterated internal standard and a conceptual signaling pathway related to Mephenytoin's metabolism.

quantitative_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_MS UPLC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Result Result Quantification->Result

Quantitative analysis workflow using a deuterated internal standard.

mephenytoin_metabolism_pathway Mephenytoin Mephenytoin 4_Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->4_Hydroxymephenytoin Aromatic Hydroxylation Nirvanol Nirvanol Mephenytoin->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin Metabolizing Enzyme

References

A Technical Guide to the Physical Characteristics of Deuterated Mephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin is an anticonvulsant hydantoin derivative, recognized primarily as a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][2] The study of its metabolic pathways is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolism, potentially extending the drug's half-life and improving its therapeutic profile. This guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated mephenytoin (Mephenytoin-d5), supplemented with data from its non-deuterated form for comparative purposes.

Physical and Chemical Properties

The introduction of deuterium atoms into the mephenytoin structure results in a predictable increase in its molecular weight. Other physical properties are expected to be similar to the parent compound, though specific experimental data for the deuterated form is limited.

Deuterated Mephenytoin (rac-Mephenytoin-d5)
PropertyValueReference
Appearance White to off-white solid[1]
Molecular Formula C₁₂H₉D₅N₂O₂[3]
Molecular Weight 223.28 g/mol [3]
Storage Conditions Powder: -20°C for 3 years[1]
Stock Solution: -80°C for 6 months; -20°C for 1 month[1][4]
Mephenytoin (Non-Deuterated)
PropertyValueReference
Appearance Crystalline solid[5]
Molecular Formula C₁₂H₁₄N₂O₂[5][6]
Molecular Weight 218.25 g/mol [6]
Melting Point 135 - 137 °C[6]
pKa 8.51[6]

Solubility Profile

Solubility is a critical parameter for pre-formulation studies, influencing bioavailability and the choice of dosage form. Data for deuterated mephenytoin is available in dimethyl sulfoxide (DMSO). For a broader understanding, the solubility of the non-deuterated enantiomers, (S)-Mephenytoin and (R)-Mephenytoin, in various solvents is also presented.

Deuterated Mephenytoin (Mephenytoin-d5)
SolventSolubilityNotesReference
DMSO100 mg/mL (447.87 mM)Requires ultrasonic agitation. Hygroscopic nature of DMSO can impact solubility.[1]
(S)-Mephenytoin (Non-Deuterated)
SolventApproximate SolubilityNotesReference
Ethanol~15 mg/mL-[5]
DMSO~25 mg/mL-[5]
Dimethylformamide (DMF)~25 mg/mL-[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLFor achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. Aqueous solutions are not recommended for storage beyond one day.[5][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of active pharmaceutical ingredients (APIs). While specific spectral data for Mephenytoin-d5 requires access to proprietary certificates of analysis, general information and data for the non-deuterated form are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of a molecule. In the case of deuterated mephenytoin, the absence of signals corresponding to the deuterated positions in the phenyl ring would be the primary confirmation of successful isotopic labeling. A study of non-deuterated mephenytoin has utilized lanthanide shift reagents to resolve the enantiomeric signals in the ¹H NMR spectrum, which could be a valuable technique for chiral analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Mephenytoin-d5, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight. Tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive quantification of mephenytoin and its metabolites in biological matrices.[6] The non-deuterated form of mephenytoin shows a characteristic mass spectrum under electron ionization.[9]

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in the liver primarily by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathway is the 4'-hydroxylation of the phenyl ring, followed by N-demethylation. Deuteration at the phenyl ring is intended to slow down the rate of this hydroxylation, thereby altering the drug's pharmacokinetic profile.

Mephenytoin_Metabolism Mephenytoin Mephenytoin-d5 Hydroxymephenytoin 4'-Hydroxy Mephenytoin-d5 Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation Nirvanol Nirvanol-d5 (N-desmethyl Mephenytoin) Mephenytoin->Nirvanol N-demethylation CYP2C19 CYP2C19 (Major) CYP2C19->Mephenytoin CYP2B6 CYP2B6 (Minor) CYP2B6->Mephenytoin API_Characterization_Workflow cluster_structure Structural & Chemical Identity cluster_solid_state Solid-State Properties cluster_physicochemical Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS, MS/MS) FTIR FTIR / NIR XRPD X-Ray Powder Diffraction (Polymorphism) DSC Differential Scanning Calorimetry (Melting Point, Purity) TGA Thermogravimetric Analysis (Solvates, Stability) Microscopy Microscopy (PLM, SEM) (Morphology) Solubility Solubility Profiling ParticleSize Particle Size Analysis pKa pKa Determination API API Sample API->NMR Elucidation API->MS Elucidation API->FTIR Elucidation API->XRPD Characterization API->DSC Characterization API->TGA Characterization API->Microscopy Characterization API->Solubility Performance API->ParticleSize Performance API->pKa Performance

References

An In-Depth Technical Guide to Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and practical implementation of deuterated internal standards in quantitative analytical workflows. Deuterated internal standards are essential tools for enhancing the accuracy, precision, and robustness of analytical methods, particularly in complex matrices encountered in pharmaceutical and biomedical research.

Core Concepts: What Are Deuterated Internal Standards?

Deuterated internal standards (D-IS) are synthetic molecules that are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium (²H or D).[1] This subtle modification results in a compound with a higher mass-to-charge ratio (m/z) that can be distinguished from the native analyte by mass spectrometry, while retaining nearly identical physicochemical properties.[2]

The fundamental principle behind the use of D-IS is to add a known quantity of the standard to a sample at the earliest stage of analysis.[3] The D-IS then experiences the same sample preparation steps (e.g., extraction, derivatization) and analytical conditions (e.g., chromatography, ionization) as the target analyte.[2] By measuring the ratio of the analyte's signal to the D-IS's signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.[3]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogs:

  • Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] Since the D-IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[5]

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. The D-IS is subject to the same losses, and the analyte-to-IS ratio remains constant, ensuring that the calculated concentration is unaffected.[3]

  • Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, D-IS significantly improves the precision and accuracy of quantitative measurements.[5]

  • Enhanced Method Robustness: Methods employing D-IS are more robust and transferable between different laboratories and instruments, as they are less susceptible to minor variations in experimental conditions.[6]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance improvements observed when utilizing deuterated internal standards in analytical methods.

Table 1: Comparison of Precision (%RSD) With and Without Internal Standard for the Analysis of Volatile Organic Compounds by GC-MS

AnalyteConcentration (ppb)%RSD (External Standard)%RSD (Internal Standard)
Benzene215.28.5
508.14.2
2005.32.1
Toluene216.89.1
508.94.8
2005.92.5
Ethylbenzene218.19.8
509.55.1
2006.22.8

Data compiled from studies on the analysis of volatile organic compounds.

Table 2: Matrix Effect and Recovery of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

Deuterated Internal StandardRecovery (%)Matrix Effect (%)
Anandamide-d885.392.1 (Suppression)
2-Arachidonoylglycerol-d891.288.5 (Suppression)
Oleoylethanolamide-d495.6105.3 (Enhancement)
Palmitoylethanolamide-d489.895.4 (Suppression)
Stearoylethanolamide-d492.198.2 (Suppression)

Values above 100% in the Matrix Effect column indicate ion enhancement, while values below 100% indicate ion suppression.[7]

Experimental Protocols

General Protocol for Quantitative Analysis using Deuterated Internal Standards by LC-MS/MS

This protocol outlines a general workflow for the quantification of a small molecule drug in human plasma.

1. Materials and Reagents:

  • Analyte of interest

  • Deuterated internal standard (isotopic purity >98%)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte and the D-IS in methanol.

  • Serially dilute the analyte stock solution with methanol to prepare working solutions for the calibration curve.

  • Spike blank human plasma with the analyte working solutions to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the D-IS working solution.

  • Vortex mix for 30 seconds.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and D-IS with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the D-IS.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the D-IS.

  • Calculate the ratio of the analyte peak area to the D-IS peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol for the Synthesis of Deuterated Testosterone (Testosterone-d3)

This protocol describes a general method for the synthesis of testosterone-d3.

1. Materials and Reagents:

  • Dehydroepiandrosterone (DHEA)

  • Deuterated methyl magnesium iodide (CD₃MgI)

  • Toluene

  • Aluminum isopropoxide

  • Acetone

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

  • Step 1: Grignard Reaction:

    • Dissolve DHEA in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether to the DHEA solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Oppenauer Oxidation:

    • Dissolve the crude product from Step 1 in a mixture of toluene and acetone.

    • Add aluminum isopropoxide to the solution.

    • Heat the mixture to reflux and stir for several hours.

    • Cool the reaction mixture and add dilute hydrochloric acid to quench the reaction.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification:

    • Purify the crude testosterone-d3 by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

Mandatory Visualizations

G General Analytical Workflow Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: General analytical workflow incorporating a deuterated internal standard.

G Logical Diagram of Matrix Effect Compensation cluster_without_is Without Deuterated Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Raw Analyte Signal Matrix_Effect_Neg Matrix Effect (Ion Suppression) Analyte_Signal_Raw->Matrix_Effect_Neg Inaccurate_Quant Inaccurate Quantification Matrix_Effect_Neg->Inaccurate_Quant Analyte_Signal Analyte Signal Matrix_Effect_Pos Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect_Pos Ratio_Calculation_Comp Calculate Analyte/IS Ratio Analyte_Signal->Ratio_Calculation_Comp IS_Signal Deuterated IS Signal IS_Signal->Matrix_Effect_Pos IS_Signal->Ratio_Calculation_Comp Accurate_Quant Accurate Quantification Ratio_Calculation_Comp->Accurate_Quant

Caption: How deuterated internal standards compensate for matrix effects.

G Bioanalytical Method Validation Workflow Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Calibration_Curve_Validation Calibration Curve Full_Validation->Calibration_Curve_Validation Stability Stability Full_Validation->Stability Matrix_Effect_Validation Matrix Effect Full_Validation->Matrix_Effect_Validation Validated_Method Validated Method Selectivity->Validated_Method Accuracy_Precision->Validated_Method Calibration_Curve_Validation->Validated_Method Stability->Validated_Method Matrix_Effect_Validation->Validated_Method

Caption: Key components of a bioanalytical method validation workflow.

References

An In-depth Technical Guide to the Core Structures of Mephenytoin and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, a hydantoin-class anticonvulsant, has been a subject of significant research interest due to its stereoselective metabolism and the genetic polymorphism of the cytochrome P450 enzyme, CYP2C19.[1] This technical guide provides a comprehensive overview of the core structure of mephenytoin and its deuterated analog, Mephenytoin-d5. It details their chemical properties, metabolic pathways, and the analytical methodologies used for their characterization. The introduction of deuterium into the mephenytoin structure is a strategic modification aimed at altering its pharmacokinetic profile, a concept of growing importance in modern drug development. This document serves as a resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug metabolism, offering detailed experimental protocols and visual representations of key processes to facilitate further investigation and drug development efforts.

Chemical Structures and Physicochemical Properties

Mephenytoin, chemically known as 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione, is a derivative of hydantoin, a five-membered heterocyclic ring containing a urea moiety.[2] Its structure features a chiral center at the C5 position of the hydantoin ring. The deuterated analog, Mephenytoin-d5, typically involves the substitution of five hydrogen atoms on the phenyl ring with deuterium. This substitution increases the molecular mass and alters the bond strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which can have significant effects on the molecule's metabolism.

Below are the graphical representations of the chemical structures of mephenytoin and its deuterated analog, Mephenytoin-d5.

Caption: Chemical structure of Mephenytoin.

Caption: Chemical structure of Mephenytoin-d5.

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of mephenytoin and its deuterated analog. While specific experimental pharmacokinetic data for Mephenytoin-d5 is not widely available in the public domain, the expected effects of deuteration are noted.

PropertyMephenytoinMephenytoin-d5Reference(s)
Molecular Formula C₁₂H₁₄N₂O₂C₁₂H₉D₅N₂O₂[1]
Molecular Weight 218.25 g/mol 223.28 g/mol [2]
CAS Number 50-12-41189938-73-0[1]
Melting Point 136-137 °CData not available
Solubility Practically insoluble in water; soluble in ethanol.Expected to be similar to mephenytoin.[3][4]
pKa ~11.09 (acidic)Expected to be similar to mephenytoin.[5]
Elimination Half-life ~7 hoursExpected to be longer than mephenytoin.[1][6]
Metabolism Primarily hepatic via CYP2C19.Primarily hepatic, expected slower rate of metabolism.[1]
Time to Peak Concentration (Tmax) ~1 hourData not available[7]
Volume of Distribution 1.4 L/kgData not available[6]

Metabolism of Mephenytoin

The metabolism of mephenytoin is a critical aspect of its pharmacology and is primarily carried out by the cytochrome P450 enzyme system in the liver. The key enzyme responsible for its metabolism is CYP2C19, which exhibits genetic polymorphism, leading to different metabolic phenotypes in the population ("extensive metabolizers" versus "poor metabolizers").[6][8]

The two primary metabolic pathways for mephenytoin are:

  • Aromatic Hydroxylation: The S-enantiomer of mephenytoin is stereoselectively hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin. This is the dominant pathway in extensive metabolizers.[9]

  • N-demethylation: The R-enantiomer of mephenytoin is primarily metabolized through N-demethylation to yield nirvanol (5-ethyl-5-phenylhydantoin), which is also an active anticonvulsant.[7]

mephenytoin_metabolism Metabolic Pathway of Mephenytoin Mephenytoin Mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin) Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (S-enantiomer) Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol CYP2C9/CYP2B6 (R-enantiomer) Excretion Glucuronidation and Excretion Hydroxymephenytoin->Excretion Nirvanol->Excretion

Caption: Major metabolic pathways of mephenytoin.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for mephenytoin as an anticonvulsant is the blockade of voltage-gated sodium channels in neurons.[6][10] By binding to the sodium channels, mephenytoin stabilizes the neuronal membrane and limits the repetitive firing of action potentials that is characteristic of seizures.[6][11]

mechanism_of_action Mechanism of Action of Mephenytoin cluster_neuron Presynaptic Neuron ActionPotential Action Potential Propagation SodiumChannel Voltage-Gated Sodium Channel ActionPotential->SodiumChannel SodiumInflux Sodium Influx SodiumChannel->SodiumInflux Depolarization Membrane Depolarization SodiumInflux->Depolarization RepetitiveFiring Repetitive Firing Depolarization->RepetitiveFiring Mephenytoin Mephenytoin Mephenytoin->SodiumChannel Blocks

Caption: Mephenytoin's blockade of voltage-gated sodium channels.

Experimental Protocols

Synthesis of Mephenytoin and its Deuterated Analog

Synthesis of Mephenytoin: A common method for the synthesis of mephenytoin is the Bucherer-Bergs reaction followed by methylation.[12]

  • Bucherer-Bergs Reaction: Propiophenone is reacted with potassium cyanide and ammonium carbonate to form 5-ethyl-5-phenylhydantoin (Nirvanol).

  • Methylation: The resulting nirvanol is then methylated at the N-3 position using a methylating agent such as dimethyl sulfate to yield mephenytoin.[11]

Synthesis of Mephenytoin-d5: The synthesis of Mephenytoin-d5 can be achieved by using deuterated starting materials.

  • Synthesis of d5-propiophenone: This can be synthesized from d6-benzene and propionyl chloride via a Friedel-Crafts acylation.

  • Bucherer-Bergs Reaction: The d5-propiophenone is then subjected to the Bucherer-Bergs reaction as described above to yield 5-ethyl-5-(phenyl-d5)hydantoin.

  • Methylation: The deuterated nirvanol analog is then methylated to produce Mephenytoin-d5.

Alternatively, a method analogous to the synthesis of tritiated mephenytoin can be employed, which involves catalytic dehalogenation with deuterium gas.[13]

  • Iodination: (S)-Mephenytoin is iodinated at the para-position of the phenyl ring.

  • Deuteration: The iodinated compound is then stirred with deuterium gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like dimethylformamide. The iodine atom is replaced by a deuterium atom.

Analytical Methods for Quantification

The quantification of mephenytoin and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques.[2]

General HPLC-MS/MS Protocol for Mephenytoin and Metabolites in Urine: [13]

  • Sample Preparation:

    • To 50 µL of urine, add a buffered β-glucuronidase solution to hydrolyze the glucuronide conjugates of the metabolites.

    • Incubate the mixture at 37°C for 6 hours.

    • Stop the reaction by adding methanol containing a suitable internal standard (e.g., 4'-methoxymephenytoin).

    • Centrifuge the sample to precipitate proteins and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase C18 column (e.g., 100 x 3 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of an organic component (e.g., acetonitrile/methanol 50:50) and an aqueous component (e.g., water with a pH modifier).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode for quantification.

analytical_workflow Analytical Workflow for Mephenytoin Quantification Sample Biological Sample (Plasma or Urine) Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-depth Technical Guide to the Pharmacological Profile of Mephenytoin and its Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mephenytoin is a hydantoin-derivative anticonvulsant historically used for refractory partial epilepsy.[1][2] Although its use has been largely discontinued in the US and UK due to risks of severe adverse effects like blood dyscrasias, it remains a subject of significant research interest.[1][3] This is primarily due to its stereoselective metabolism, which exhibits a well-defined genetic polymorphism, making it a valuable probe drug for assessing the activity of the cytochrome P450 enzyme CYP2C19.[4][5] This document provides a comprehensive overview of the pharmacological profile of Mephenytoin, its metabolism, clinical aspects, and the application of its stable isotopes in research.

Introduction

Mephenytoin, chemically (RS)-5-ethyl-3-methyl-5-phenylhydantoin, was introduced in the late 1940s as an antiepileptic agent.[3] It is structurally related to phenytoin and shares a similar, though not identical, mechanism of action.[6] Mephenytoin is a racemic mixture of (S)- and (R)-enantiomers, which are metabolized through distinct pathways, a characteristic that is central to its use in pharmacogenetic studies.[5][7] Its primary active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), contributes significantly to both its therapeutic and toxic effects.[3]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for Mephenytoin, like other hydantoin derivatives, involves the modulation of neuronal voltage-gated sodium channels.[2][6]

  • Sodium Channel Blockade: Mephenytoin blocks frequency-, use-, and voltage-dependent neuronal sodium channels.[1][2] This action limits the repetitive firing of action potentials that underlies seizure propagation.

  • Membrane Stabilization: By promoting sodium efflux from neurons, it stabilizes the neuronal membrane against hyperexcitability.[2][6]

  • Inhibition of Seizure Spread: Its principal site of action appears to be the motor cortex, where it inhibits the spread of seizure activity.[2] It reduces the maximal activity of brain stem centers responsible for the tonic phase of tonic-clonic seizures.[2]

The overall physiological effect is a decrease in disorganized electrical activity within the central nervous system.[1]

Mephenytoin_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Block cluster_Result Postsynaptic Effect HighFreq High-Frequency Action Potentials NaChannel Voltage-Gated Na+ Channel (Open) HighFreq->NaChannel Depolarization Stabilization Membrane Stabilization NaChannel->Stabilization Mephenytoin Mephenytoin Mephenytoin->NaChannel Blocks ReducedFiring Reduced Repetitive Firing Stabilization->ReducedFiring SeizureInhibition Seizure Inhibition ReducedFiring->SeizureInhibition Mephenytoin_Metabolism cluster_S (S)-Mephenytoin Pathway cluster_R (R)-Mephenytoin Pathway cluster_Excretion Racemic Racemic Mephenytoin S_Mephenytoin (S)-Mephenytoin Racemic->S_Mephenytoin R_Mephenytoin (R)-Mephenytoin Racemic->R_Mephenytoin CYP2C19 CYP2C19 S_Mephenytoin->CYP2C19 Fast S_Metabolite 4'-hydroxy-mephenytoin (Inactive) CYP2C19->S_Metabolite 4'-Hydroxylation Excretion Urinary Excretion S_Metabolite->Excretion Demethylation N-Demethylation (Hepatic Enzymes) R_Mephenytoin->Demethylation Slow R_Metabolite Nirvanol (Active Metabolite) Demethylation->R_Metabolite R_Metabolite->Excretion Further Metabolism & Excretion Experimental_Workflow cluster_Phenotyping In Vivo CYP2C19 Phenotyping cluster_InVitro In Vitro Metabolism Assay P1 Administer Oral Mephenytoin (100mg) P2 Collect Urine/Plasma (0-8h) P1->P2 P3 Add Internal Standard (Mephenytoin-d5) P2->P3 P4 Sample Extraction & Hydrolysis P3->P4 P5 UPLC-MS/MS Analysis P4->P5 P6 Calculate S/R Ratio P5->P6 P7 Determine Phenotype (EM vs. PM) P6->P7 V1 Incubate HLM, NADPH, & (S)-Mephenytoin @ 37°C V2 Terminate Reaction (Cold Acetonitrile) V1->V2 V3 Add Internal Standard V2->V3 V4 Centrifuge & Collect Supernatant V3->V4 V5 LC-MS/MS Analysis V4->V5 V6 Quantify 4'-OH-Mephenytoin V5->V6 V7 Calculate Kinetic Parameters (Km, Vmax) V6->V7

References

Methodological & Application

Application Note: High-Throughput Analysis of Mephenytoin in Human Plasma using Mephenytoin-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mephenytoin in human plasma. Mephenytoin-d8 is employed as the internal standard to ensure high accuracy and precision. The straightforward protein precipitation sample preparation protocol and a rapid chromatographic runtime of under 6 minutes make this method ideal for high-throughput applications in clinical research and drug development. The method demonstrates excellent linearity over a wide concentration range, with high accuracy and precision, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Mephenytoin is an anticonvulsant drug that is also used as a probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19.[1][2] Accurate and reliable quantification of mephenytoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring research, and in vitro drug metabolism assays.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the extraction and quantification of mephenytoin from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Mephenytoin and this compound standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of mephenytoin and the internal standard from human plasma.

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (this compound).[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the samples at approximately 15,000 x g for 15 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to an LC vial for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

  • LC System: UltiMate 3000 RS LC system or equivalent[4]

  • Column: Hypersil GOLD 50 x 2.1 mm, 1.9 µm analytical column[4]

  • Mobile Phase A: 0.1% Formic acid in water[4][6]

  • Mobile Phase B: 0.1% Formic acid in methanol[6]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL[4][6]

  • Column Temperature: 40°C[6]

  • Gradient: A 5.5-minute gradient elution is performed.[4]

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection in the positive ion mode.[4][8]

  • Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Scan Type: Selected Reaction Monitoring (SRM)[1][4]

  • Source Temperature: 130°C[7]

  • Desolvation Temperature: 300°C[7]

The specific precursor and product ion transitions for mephenytoin and this compound should be optimized by direct infusion.

Quantitative Data Summary

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of mephenytoin and related compounds.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
MephenytoinHuman Plasma3 - 15003[9]
MephenytoinHuman Urine15 - 1000030[1]
4'-HydroxymephenytoinHuman Plasma1 - 5001[9]
4'-HydroxymephenytoinHuman Urine15 - 1000020[1]
NirvanolHuman Plasma3 - 15003[9]
NirvanolHuman Urine15 - 1000030[1]
PhenytoinHuman Plasma60 - 1200060[8]
PhenytoinHuman Brain Dialysate, Blood, Saliva10 - 200010[5]

Table 2: Accuracy and Precision

AnalyteMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Mephenytoin & MetabolitesHuman PlasmaQC Levels< 12.46.5 (median)87.2 - 108.3[9]
Mephenytoin & MetabolitesHuman UrineLLOQ to 10000 ng/mL0.8 - 10.50.8 - 10.590.5 - 109.5[1]
PhenytoinHuman PlasmaLLOQ and higher< 15< 1585 - 115[8]
4'-HydroxymephenytoinRat Liver MicrosomesQC Levels< 15< 1498 - 114[3][7]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with This compound (100 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 x g, 15 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject Supernatant (5 µL) supernatant->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS experimental workflow for mephenytoin analysis.

mephenytoin_metabolism mephenytoin Mephenytoin hydroxymephenytoin 4'-Hydroxymephenytoin mephenytoin->hydroxymephenytoin CYP2C19 nirvanol Nirvanol (R-mephenytoin metabolite) mephenytoin->nirvanol CYP2B6 (demethylation)

Caption: Metabolic pathway of mephenytoin.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of mephenytoin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research applications requiring the processing of a large number of samples. The presented method demonstrates the necessary performance characteristics for accurate bioanalysis.

References

Application Note: UPLC-MS/MS Method for the Quantification of Mephenytoin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Mephenytoin in human plasma. The method utilizes Mephenytoin-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications.

Introduction

Mephenytoin is an anticonvulsant drug belonging to the hydantoin class. Accurate and reliable quantification of Mephenytoin in biological matrices is crucial for clinical and preclinical research. This application note presents a validated UPLC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of Mephenytoin in human plasma. The use of a deuterated internal standard, this compound, minimizes matrix effects and improves the overall reliability of the method.

Experimental

Materials and Reagents
  • Mephenytoin and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (2.00 µg/mL in 50% methanol).[1]

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mephenytoin 219.1190.12515
This compound 227.1198.12515

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for Mephenytoin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 5 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Accuracy and Precision of Mephenytoin Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ5105.28.7103.511.2
Low1598.66.399.17.8
Mid200101.44.1100.85.5
High160097.93.598.54.9

Experimental Workflow and Signaling Pathway Diagrams

Mephenytoin_Quantification_Workflow Sample Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile, 300 µL) Sample->Precipitation IS Internal Standard This compound (20 µL) IS->Precipitation Centrifugation Centrifugation (13,000 rpm, 10 min) Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC_MSMS UPLC-MS/MS Analysis Supernatant->UPLC_MSMS Data Data Acquisition and Processing UPLC_MSMS->Data

Experimental workflow for Mephenytoin quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Mephenytoin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting a wide range of research and drug development activities. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Mephenytoin using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details robust and reliable sample preparation protocols for the quantitative analysis of Mephenytoin in biological matrices, such as plasma. Mephenytoin is a crucial probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Accurate quantification is critical in clinical and research settings. To ensure the highest accuracy and precision, a stable isotope-labeled (deuterated) internal standard (IS), such as Mephenytoin-d3 or Mephenytoin-d5, is employed. The use of a deuterated IS is the gold standard as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This document provides detailed, step-by-step protocols for three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Analytes: Mephenytoin, (S)-Mephenytoin

  • Internal Standard: Mephenytoin-d3, Mephenytoin-d5, or other suitable deuterated analogue

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Reagents:

    • Methanol (HPLC or Optima™ grade)

    • Acetonitrile (HPLC or Optima™ grade)

    • Methyl tert-butyl ether (MTBE)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate

    • Water (Milli-Q or equivalent)

    • β-Glucuronidase (for urine samples, if applicable)[3][4]

  • Labware and Equipment:

    • Calibrated pipettes and sterile tips

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Sample evaporator (Nitrogen stream)

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[5][6][7]

    • Solid-Phase Extraction cartridges (e.g., Oasis HLB 1 mL, 30 mg)[8]

    • 96-well collection plates and sealing mats[9]

Standard Solution Preparation

Proper preparation of stock and working solutions is critical for accurate quantification.

  • Primary Stock Solutions (1 mg/mL):

    • Separately weigh appropriate amounts of Mephenytoin and Mephenytoin-d3.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.

    • Store at -20°C in the dark for up to 6 months.[8]

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with a 50:50 mixture of methanol and water to create intermediate stocks of 10 µg/mL.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the Mephenytoin intermediate stock with 50:50 methanol:water. These solutions will be used to spike blank plasma to create calibration standards ranging from approximately 1 ng/mL to 2000 ng/mL.[10]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Mephenytoin-d3 intermediate stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured path to ensure consistency and accuracy. The inclusion of a deuterated internal standard at the beginning of the process is key to correcting for variability.

G cluster_prep Sample Handling & Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with Mephenytoin-d3 IS Sample->Add_IS Extract Extraction (PPT, LLE, or SPE) Add_IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Peak Integration & Ratio Calculation (Analyte/IS) Acquire->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) p1 1. Add Plasma + IS p2 2. Add Acetonitrile (3:1) p1->p2 p3 3. Vortex & Centrifuge p2->p3 p4 4. Collect Supernatant p3->p4 final_step Evaporate & Reconstitute for LC-MS/MS p4->final_step l1 1. Add Plasma + IS + Buffer l2 2. Add MTBE l1->l2 l3 3. Vortex & Centrifuge l2->l3 l4 4. Collect Organic Layer l3->l4 l4->final_step s1 1. Condition Cartridge s2 2. Load Sample + IS s1->s2 s3 3. Wash s2->s3 s4 4. Elute with Methanol s3->s4 s4->final_step

References

Application Note: High-Throughput Analysis of Mephenytoin and Other Antiepileptics in Human Plasma using Mephenytoin-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring (TDM) of mephenytoin and other antiepileptic drugs (AEDs) in human plasma. The use of a stable isotope-labeled internal standard, Mephenytoin-d8, ensures accuracy and precision in quantification. The protocol employs a straightforward protein precipitation for sample preparation, enabling a fast turnaround time suitable for clinical research environments. This method provides the necessary performance for pharmacokinetic and toxicokinetic studies and aids in the optimization of individual treatment regimens for patients with epilepsy.

Introduction

Therapeutic drug monitoring (TDM) is crucial for managing patients treated with antiepileptic drugs (AEDs) due to their narrow therapeutic indices and significant inter-individual pharmacokinetic variability.[1][2] Mephenytoin, an anticonvulsant of the hydantoin class, and other AEDs require precise dose adjustments to maintain plasma concentrations within the therapeutic range, thereby optimizing efficacy while minimizing toxicity.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and throughput.[4]

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations in sample processing and instrument response. This compound, a deuterated analog of mephenytoin, serves as an ideal internal standard for the quantification of mephenytoin and can be utilized in multiplexed panels for other AEDs. This application note provides a detailed protocol for the determination of mephenytoin in human plasma using this compound as the internal standard, a method that can be adapted for a broader panel of antiepileptic drugs.

Principle of the Method

This method involves the extraction of mephenytoin and the this compound internal standard from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from samples of known concentrations.

Materials and Reagents

  • Mephenytoin

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mephenytoin and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of mephenytoin by serial dilution of the stock solution with a 50:50 methanol/water mixture to create a series of concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate mephenytoin working standard solutions to create calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in a similar manner.

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube and dilute with 900 µL of deionized water containing 0.1% formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsMephenytoin: m/z 219.1 → 134.1; this compound: m/z 227.1 → 142.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperature350 °C
Gas Flow10 L/min

Note: The specific mass transitions for this compound are predicted based on the fragmentation of Mephenytoin and may need to be optimized.

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.[5]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Mephenytoin10 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 5< 795 - 105
Medium300< 4< 697 - 103
High800< 3< 598 - 102

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Mephenytoin> 85< 15

Mandatory Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Patient Patient Sample (Plasma) Spike Spike with This compound (IS) Patient->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute LC LC Separation (C18 Column) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the therapeutic drug monitoring of mephenytoin.

Logical_Relationship Analyte Mephenytoin (Analyte) in Plasma SamplePrep Sample Preparation (Potential for Analyte Loss and Ion Suppression/Enhancement) Analyte->SamplePrep IS This compound (Internal Standard) Known Concentration IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PeakAreaRatio Peak Area Ratio (Analyte / IS) LCMS->PeakAreaRatio FinalConcentration Accurate Concentration of Mephenytoin in Plasma PeakAreaRatio->FinalConcentration CalibrationCurve Calibration Curve (Known Concentrations vs. Peak Area Ratios) CalibrationCurve->FinalConcentration

References

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme involved in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in enzyme activity, resulting in distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). Accurate phenotyping of CYP2C19 is essential in drug development and clinical practice to optimize drug efficacy and minimize adverse reactions. Mephenytoin has been widely established as a reliable probe drug for assessing CYP2C19 activity.[1][2][3] The stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin is almost exclusively catalyzed by CYP2C19.[4] This application note provides a detailed protocol for a CYP2C19 phenotyping assay using (S)-Mephenytoin and its deuterated internal standard, Mephenytoin-d8, with quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The CYP2C19 phenotype is determined by measuring the concentration of the primary metabolite of (S)-Mephenytoin, 4'-hydroxymephenytoin, in a biological matrix (typically urine or plasma) following administration of a single oral dose of racemic mephenytoin. This compound is used as an internal standard to ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.[5]

Metabolic Pathway of Mephenytoin

The primary metabolic pathway for the (S)-enantiomer of mephenytoin is 4'-hydroxylation, mediated by CYP2C19, to form 4'-hydroxymephenytoin. The (R)-enantiomer is primarily metabolized through N-demethylation by other CYP enzymes.

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin Metabolite 4'-hydroxy-(S)-mephenytoin Mephenytoin->Metabolite 4'-hydroxylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin

Caption: Metabolic conversion of (S)-Mephenytoin to 4'-hydroxy-(S)-mephenytoin by CYP2C19.

Experimental Protocols

Materials and Reagents
  • (S)-Mephenytoin (probe substrate)

  • This compound (internal standard)

  • 4'-hydroxymephenytoin (metabolite standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA) or urine

  • Phosphate buffer (for urine sample preparation)

  • Solid Phase Extraction (SPE) cartridges (optional, for plasma sample cleanup)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Mephenytoin, 4'-hydroxymephenytoin, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of (S)-Mephenytoin and 4'-hydroxymephenytoin in 50% methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50% methanol to achieve a final concentration of 50 ng/mL.[6]

Sample Preparation

Urine Samples

  • Thaw urine samples at room temperature.

  • To 50 µL of urine, add 50 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 900 µL of 50% methanol and vortex to mix.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.[4][7]

Plasma Samples

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (50 ng/mL).[5]

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following are representative conditions and may require optimization for your specific instrumentation.

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mephenytoin219.1134.120
4'-hydroxymephenytoin235.1150.125
This compound227.1134.120

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Urine or Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Process Dilution (Urine) or Protein Precipitation (Plasma) Add_IS->Process Centrifuge Centrifugation Process->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (SRM) Separate->Detect Quantify Quantification of Mephenytoin & 4'-hydroxymephenytoin Detect->Quantify Phenotype Phenotype Determination (Metabolite Ratio) Quantify->Phenotype

Caption: General workflow for CYP2C19 phenotyping using this compound and LC-MS/MS.

Data Presentation

The following tables summarize typical validation parameters for a quantitative LC-MS/MS assay for Mephenytoin and 4'-hydroxymephenytoin.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Mephenytoin5 - 1000> 0.995
4'-hydroxymephenytoin1 - 500> 0.991

Data synthesized from representative values in the literature.[8][9]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
MephenytoinLow15< 5< 695 - 105
Mid150< 4< 597 - 103
High800< 3< 498 - 102
4'-hydroxymephenytoinLow3< 7< 894 - 106
Mid50< 5< 696 - 104
High400< 4< 597 - 103

Data synthesized from representative values in the literature.[8][9]

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of CYP2C19 phenotype using Mephenytoin as a probe substrate and this compound as an internal standard. The use of a deuterated internal standard coupled with the sensitivity and selectivity of LC-MS/MS allows for a robust, accurate, and reproducible assay. This method is suitable for use in both research and clinical settings to aid in the understanding of drug metabolism and to guide personalized medicine strategies.

References

Application Notes: Protocol for Using Mephenytoin-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for investigating the activity of the cytochrome P450 enzyme CYP2C19. Due to significant inter-individual variability in its metabolism, pharmacokinetic studies of mephenytoin are crucial for understanding drug-drug interactions and personalizing medicine. Mephenytoin-d8, a stable isotope-labeled analog of mephenytoin, serves as an ideal internal standard for quantitative bioanalysis in such studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of mephenytoin. The protocol covers sample preparation, LC-MS/MS analysis, and data processing.

Data Presentation

Table 1: Mass Spectrometry Parameters for Mephenytoin and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Mephenytoin219.1134.120Positive
This compound227.1142.120Positive

Note: These values may require optimization based on the specific mass spectrometer used.

Table 2: Liquid Chromatography Parameters
ParameterValue
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Table 3: Bioanalytical Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits as per regulatory guidelines

Experimental Protocols

Preparation of Stock and Working Solutions
  • Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mephenytoin reference standard in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Mephenytoin Working Solutions: Prepare a series of working solutions by serially diluting the mephenytoin stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (collected from subjects at various time points after mephenytoin administration) and quality control samples on ice.

  • To 100 µL of each plasma sample, add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (10% B).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .

  • Inject the prepared samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification
  • Integrate the peak areas for mephenytoin and this compound.

  • Calculate the peak area ratio of mephenytoin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of mephenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Use the calculated concentrations at each time point to perform pharmacokinetic analysis (e.g., calculate Cmax, Tmax, AUC, and half-life).

Mandatory Visualization

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Dosing Dosing of Mephenytoin Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with this compound (IS) Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing & Quantification LC_MSMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Parameters

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Mephenytoin_Metabolism cluster_cyp450 CYP450 Enzymes Mephenytoin Mephenytoin CYP2C19 CYP2C19 (Major) Mephenytoin->CYP2C19 Other_CYPs Other CYPs (e.g., CYP2C9) Mephenytoin->Other_CYPs Metabolite1 4'-Hydroxymephenytoin (Aromatic Hydroxylation) CYP2C19->Metabolite1 Metabolite2 Nirvanol (5-ethyl-5-phenylhydantoin) (N-demethylation) Other_CYPs->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of Mephenytoin.

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Mephenytoin and Mephenytoin-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the anticonvulsant drug Mephenytoin and its deuterated internal standard, Mephenytoin-d8, from human plasma. The described method utilizes a reversed-phase SPE sorbent for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and high-throughput method for bioanalytical studies. The intra- and inter-day precision and accuracy of methods for Mephenytoin analysis in plasma have been reported to be within acceptable limits, generally below 15%.[1]

Introduction

Mephenytoin is an anticonvulsant drug primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19. Due to genetic polymorphisms in this enzyme, the metabolism of Mephenytoin can vary significantly among individuals. Therefore, accurate and sensitive quantification of Mephenytoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation by providing cleaner extracts, higher concentration factors, and amenability to automation. This protocol provides a detailed methodology for the extraction of Mephenytoin and its internal standard from human plasma, ensuring high recovery and reproducibility for downstream LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Mephenytoin and this compound analytical standards

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Oasis HLB 1 cc (30 mg) SPE cartridges

Instrumentation
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction Protocol

The following protocol is based on a method developed for a cocktail of CYP substrates including S-mephenytoin.[2]

1. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, mix 200 µL of plasma with 20 µL of the this compound internal standard solution and 500 µL of water.[2]

2. SPE Cartridge Conditioning:

  • Place the Oasis HLB 1 cc (30 mg) extraction cartridges on the vacuum manifold.

  • Condition the cartridges by passing 1 mL of methanol through the sorbent.[2]

  • Equilibrate the cartridges by passing 1 mL of water through the sorbent.[2] Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 drops per second).

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Dry the cartridge under vacuum for approximately 5 minutes.

5. Elution:

  • Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.[2]

6. Evaporation and Reconstitution:

  • Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol in water.[2]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Mephenytoin and can be further optimized.

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse phase (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Optimized for separation of analytes from matrix

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 130°C
Desolvation Temperature 300°C

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mephenytoin219.1118.124
This compound227.2123.124

Note: The provided MRM transitions and collision energies are based on a published method and may require optimization for different mass spectrometers.

Results

The described solid-phase extraction protocol, coupled with LC-MS/MS analysis, provides a sensitive and selective method for the quantification of Mephenytoin and this compound in human plasma.

Data Summary

ParameterDetails
SPE Sorbent Oasis HLB (Hydrophilic-Lipophilic Balanced)
Sample Volume 200 µL of human plasma
Conditioning Solvents 1 mL Methanol, followed by 1 mL Water[2]
Wash Solvent 1 mL of 5% Methanol in Water[2]
Elution Solvent 1 mL Methanol[2]
Expected Precision Intra- and inter-day precision (%CV) typically <15%[1]
Expected Accuracy Within 85-115% of the nominal concentration[1]

Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for Mephenytoin Analysis cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis plasma 200 µL Human Plasma mix Vortex to Mix plasma->mix is 20 µL this compound (IS) is->mix water 500 µL Water water->mix condition 1. Condition: 1 mL Methanol 1 mL Water mix->condition Transfer to SPE Cartridge load 2. Load Sample condition->load wash 3. Wash: 1 mL 5% Methanol load->wash elute 4. Elute: 1 mL Methanol wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute: 100 µL 50% Methanol evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

Application Notes and Protocols for the Quantitation of Mephenytoin Enantiomers using Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephenytoin, an anticonvulsant drug, is a chiral compound existing as two enantiomers, (S)-mephenytoin and (R)-mephenytoin.[1] These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles due to stereoselective metabolism, primarily by cytochrome P450 enzymes CYP2C19 and CYP2B6.[2] (S)-mephenytoin is rapidly hydroxylated by CYP2C19, while (R)-mephenytoin is more slowly metabolized.[3] This makes the separate quantification of each enantiomer crucial for clinical and forensic toxicology, as well as for phenotyping studies to assess CYP2C19 activity.[4][5]

This document provides a detailed protocol for the simultaneous quantification of (S)- and (R)-mephenytoin in human plasma and urine using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with mephenytoin-d8 as the internal standard.

Metabolic Pathway of Mephenytoin

The primary metabolic pathway for mephenytoin involves aromatic hydroxylation and N-demethylation. The stereoselectivity of these reactions is a key factor in the pharmacokinetic profile of the drug.

Mephenytoin_Metabolism racemic_mephenytoin Racemic Mephenytoin s_mephenytoin (S)-Mephenytoin racemic_mephenytoin->s_mephenytoin r_mephenytoin (R)-Mephenytoin racemic_mephenytoin->r_mephenytoin s_4_hydroxy (S)-4'-Hydroxymephenytoin s_mephenytoin->s_4_hydroxy CYP2C19 (major) s_nirvanol (S)-Nirvanol s_mephenytoin->s_nirvanol N-demethylation r_4_hydroxy (R)-4'-Hydroxymephenytoin r_mephenytoin->r_4_hydroxy CYP2C19 (minor) r_nirvanol (R)-Nirvanol r_mephenytoin->r_nirvanol N-demethylation

Caption: Metabolic pathway of mephenytoin enantiomers.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantitation of mephenytoin enantiomers.

Materials and Reagents
  • (S)-Mephenytoin, (R)-Mephenytoin, and this compound standards

  • Human plasma and urine (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • β-Glucuronidase (for urine samples)[6]

Sample Preparation

Plasma Samples:

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[5][7]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine Samples:

  • For analysis of total mephenytoin (conjugated and unconjugated), treat urine samples with β-glucuronidase.[6]

  • To 50 µL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 6 hours.[8]

  • Add 20 µL of this compound internal standard working solution.

  • Add 200 µL of methanol.[8]

  • Vortex and centrifuge as described for plasma samples.

  • Dilute the supernatant with mobile phase before injection.[5][7]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • Chiral Column: An alpha(1)-acid glycoprotein (AGP) column is commonly used for the enantiomeric separation of mephenytoin.[5][7]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitation of mephenytoin enantiomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip extraction Supernatant Transfer protein_precip->extraction hydrolysis->add_is evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chiral_sep Chiral Separation (AGP Column) injection->chiral_sep ionization ESI+ chiral_sep->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Enantiomers calibration_curve->quantification

Caption: Experimental workflow for mephenytoin enantiomer analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-Mephenytoin219.1134.120
(R)-Mephenytoin219.1134.120
This compound227.1142.120

Table 2: Method Validation Parameters

Parameter(S)-Mephenytoin(R)-Mephenytoin
Linearity Range (ng/mL) 3 - 1500[5][7]3 - 1500[5][7]
Lower Limit of Quantification (LLOQ) (ng/mL) 3[5][7]3[5][7]
Intra-day Precision (%CV) < 12.4[5][7]< 12.4[5][7]
Inter-day Precision (%CV) < 15[9]< 15[9]
Accuracy (%) 87.2 - 108.3[5][7]87.2 - 108.3[5][7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the enantioselective quantification of mephenytoin in biological matrices. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and CYP2C19 phenotyping in research and clinical settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

References

Troubleshooting & Optimization

Mephenytoin-d8 Internal Standard: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing signal variability with Mephenytoin-d8 internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability for a stable isotope-labeled internal standard like this compound?

Signal variability in an internal standard (IS), even a stable isotope-labeled one like this compound, can arise from several stages of the analytical process.[1][2] These sources can be broadly categorized into issues related to sample preparation, chromatographic conditions, mass spectrometer performance, and the integrity of the internal standard itself.[2][3] It is crucial to monitor the IS response to identify potential issues that could compromise the accuracy of the quantitative results.[4][5]

Q2: My this compound signal is showing significant variation across a single analytical run. What should I investigate first?

When observing inconsistent IS response within a single batch, it is indicative of a problem that is occurring randomly or systematically during the analysis.[4] A logical first step is to examine the pattern of variability.[6]

  • Random Variation: If the variability is sporadic across the entire batch, consider issues like inconsistent sample preparation, injection volume errors, or intermittent hardware malfunctions.[1][6] Human errors, such as incorrect pipetting of the IS solution, can also lead to random inconsistencies.

  • Systematic Variation (Drift): If the signal consistently increases or decreases over the run, this could point to a drift in the mass spectrometer's sensitivity, charging of the ion source, or a temperature-related degradation of the IS in the autosampler.[2]

The following diagram outlines a general workflow for troubleshooting IS signal variability.

G start Inconsistent this compound Signal Observed check_pattern Examine IS Response Pattern (Random vs. Systematic) start->check_pattern random_path Random Variation check_pattern->random_path Random systematic_path Systematic Drift check_pattern->systematic_path Systematic prep_issues Investigate Sample Prep: - Pipetting Accuracy - Evaporation - Mixing Consistency random_path->prep_issues injector_issues Check Autosampler/Injector: - Injection Volume Precision - Needle Wash - Sample Temperature random_path->injector_issues ms_drift Investigate MS Performance: - Source Cleanliness - Calibration Drift - Gas Flow Stability systematic_path->ms_drift stability_issues Assess IS Stability: - In Autosampler - In Reconstituted Sample systematic_path->stability_issues resolve Problem Identified & Resolved prep_issues->resolve injector_issues->resolve ms_drift->resolve stability_issues->resolve

Caption: General troubleshooting workflow for IS signal variability.

Sample Preparation Issues

Q3: How can I determine if my sample preparation procedure is causing the this compound signal variability?

Inconsistent sample preparation is a common source of IS variability.[1] Key areas to investigate include:

  • Addition of IS: Ensure the IS is added as early as possible to all samples, calibrators, and quality controls (QCs) to account for variability during the extraction process.[2][5] Use a calibrated pipette and ensure it is functioning correctly.

  • Sample Homogeneity: After adding the IS, ensure thorough mixing (vortexing) to achieve a homogenous sample before proceeding with extraction.[2]

  • Extraction Efficiency: Inconsistent recovery during protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can affect both the analyte and the IS.[7] While a stable isotope-labeled IS should theoretically track the analyte's recovery, significant variations can still point to a non-robust extraction method.[3]

  • Evaporation and Reconstitution: If an evaporation step is used, ensure it is carried out consistently. Incomplete reconstitution or variability in the reconstitution solvent volume can lead to significant signal differences. Checking for lack of homogeneity in reconstituted samples can be a key troubleshooting step.[6]

Experimental Protocol: Investigating Sample Preparation Consistency
  • Prepare a set of replicate QC samples (n=6) at a medium concentration.

  • Spike each replicate with the this compound working solution using the same pipettor and technique.

  • Process these samples through your standard extraction procedure.

  • Analyze the samples and calculate the Coefficient of Variation (%CV) for the this compound peak area.

  • Acceptance Criteria: A low %CV (typically <15%) suggests the preparation procedure is consistent. A high %CV warrants a review of each step in the process.

The following diagram illustrates potential points of error during a generic sample preparation workflow.

G cluster_prep Sample Preparation Workflow cluster_errors Potential Error Points start Aliquot Matrix (Plasma, Urine, etc.) add_is Add this compound IS start->add_is mix1 Vortex/Mix add_is->mix1 extract Perform Extraction (PP, LLE, or SPE) mix1->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute mix2 Vortex/Mix reconstitute->mix2 inject Inject into LC-MS/MS mix2->inject e1 Inaccurate Aliquoting e1->start e2 Inconsistent IS Spiking (Pipette Error) e2->add_is e3 Poor Homogenization e3->mix1 e4 Variable Extraction Recovery e4->extract e5 Sample Loss/ Inconsistent Drying e5->evaporate e6 Inaccurate Reconstitution Volume/Poor Solubility e6->reconstitute G A This compound Signal Variability B Sample Preparation Inconsistent Spiking Poor Homogenization Variable Recovery Reconstitution Error A:f0->B:f0 C Matrix Effects Ion Suppression Ion Enhancement Lot-to-Lot Variability A:f0->C:f0 D IS Solution Integrity Degradation Incorrect Concentration Adsorption to Vials A:f0->D:f0 E LC-MS System LC Flow/Pressure Fluctuation Column Degradation/Clog MS Source Contamination Ionization Instability A:f0->E:f0

References

Technical Support Center: Mephenytoin-d8 and Matrix Effects in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mephenytoin-d8 as an internal standard to address matrix effects in the analysis of mephenytoin in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of plasma sample analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these interfering components can include phospholipids, salts, proteins, and metabolites.[1] This can lead to inaccurate and imprecise quantification of the target analyte.

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in correcting for matrix effects?

A2: A SIL-IS like this compound is an ideal internal standard because it is chemically and physically almost identical to the analyte (mephenytoin).[2] This means it experiences similar extraction recovery and, crucially, similar ionization suppression or enhancement from the plasma matrix.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, variability introduced by the matrix effect can be effectively normalized.[4]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, a SIL-IS may not always perfectly correct for matrix effects. A key issue can be the "deuterium isotope effect," where the deuterated internal standard has slightly different chromatographic properties and may separate from the unlabeled analyte.[4] If the analyte and internal standard do not co-elute perfectly, they may be affected differently by interfering components in the matrix, leading to inaccurate results.[4]

Q4: What are the primary sample preparation techniques to reduce matrix effects when analyzing mephenytoin in plasma?

A4: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

  • Protein Precipitation: A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins. However, it is the least effective at removing other matrix components like phospholipids.[5]

  • Liquid-Liquid Extraction: This technique offers a cleaner extract than PPT.

  • Solid-Phase Extraction: Generally considered to provide the cleanest extracts, as it can be tailored to selectively isolate the analyte from interfering matrix components.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[1]

Q5: How can I quantitatively assess the matrix effect for my mephenytoin assay?

A5: The standard method is the post-extraction spike analysis. This involves comparing the peak area of mephenytoin spiked into an extracted blank plasma matrix with the peak area of mephenytoin in a neat solution at the same concentration.[6] The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be assessed in multiple lots of plasma to evaluate the variability of the matrix effect.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of mephenytoin/mephenytoin-d8 ratio across different plasma lots. Variable matrix effects between different plasma sources.Evaluate the matrix effect across at least six different lots of plasma.[6] If variability is high, optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction).[1]
Mephenytoin and this compound peaks are partially or fully separated chromatographically. Deuterium isotope effect leading to differential retention times.[4]Modify the chromatographic conditions. Try a column with lower resolution or adjust the mobile phase gradient to promote co-elution.[4] Ensure that even with a slight separation, both peaks are within the same region of ion suppression or enhancement by performing a post-column infusion experiment.
Significant ion suppression is observed for both analyte and internal standard. Inadequate sample cleanup, leading to co-elution of phospholipids or other matrix components.Improve the sample preparation method. Consider a phospholipid removal plate or a more rigorous solid-phase extraction protocol. Diluting the sample extract before injection can also reduce the concentration of interfering components.[8]
Inconsistent peak shapes (e.g., tailing, splitting). Contamination of the analytical column from plasma matrix components. Injection of the sample in a solvent stronger than the initial mobile phase.Use a guard column and implement a column wash step in the gradient to remove strongly retained matrix components. Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Loss of sensitivity over a sequence of injections. Buildup of matrix components in the ion source or on the analytical column.Clean the ion source. Implement a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste. Optimize the sample cleanup to reduce the amount of matrix injected.

Data Presentation

Illustrative Matrix Effect Data for Mephenytoin Analysis

The following table presents hypothetical but representative data for the matrix effect on mephenytoin quantification using this compound as an internal standard. This data is for illustrative purposes to demonstrate how to present such findings, as specific quantitative data for Mephenytoin and this compound was not available in the searched literature.

Plasma Lot Mephenytoin Peak Area (Post-extraction Spike) This compound Peak Area (Post-extraction Spike) Matrix Factor (Mephenytoin) Matrix Factor (this compound) Analyte/IS Ratio (Post-extraction Spike) Analyte/IS Ratio (Neat Solution) Ratio Variation (%)
Lot 185,00087,0000.850.870.9771.000-2.3
Lot 278,00081,0000.780.810.9631.000-3.7
Lot 392,00094,0000.920.940.9791.000-2.1
Lot 481,00083,5000.810.840.9701.000-3.0
Lot 5105,000108,0001.051.080.9721.000-2.8
Lot 675,00077,0000.750.770.9741.000-2.6
Mean 86,00088,4170.860.880.9731.000-2.75
%RSD 12.8%12.3%12.8%12.3%0.5%N/AN/A

This table illustrates that while individual peak areas show significant variation due to ion suppression (Matrix Factor < 1) and lot-to-lot variability (%RSD > 12%), the analyte-to-internal standard ratio remains consistent (%RSD < 1%), demonstrating effective compensation by this compound.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Mephenytoin Extraction from Plasma
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of this compound internal standard working solution (concentration should be optimized for the specific assay).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Mephenytoin from Plasma

This protocol is a general procedure for a mixed-mode cation exchange SPE cartridge, which is suitable for neutral compounds like mephenytoin.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol or an appropriate organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Quantitative Result Data_Processing->Result

Caption: Workflow for Mephenytoin analysis in plasma.

Troubleshooting_Matrix_Effects Start Inconsistent Results (Poor Accuracy/Precision) Check_Coelution Analyte & IS Co-elute? Start->Check_Coelution Check_Matrix_Factor Matrix Factor (MF) Consistent across lots? Check_Coelution->Check_Matrix_Factor Yes Modify_LC Modify LC Method: - Adjust gradient - Change column Check_Coelution->Modify_LC No Check_Sample_Prep Sample Prep Adequate? Check_Matrix_Factor->Check_Sample_Prep Yes Improve_Cleanup Improve Sample Cleanup: - Switch PPT to SPE - Use phospholipid removal Check_Matrix_Factor->Improve_Cleanup No Check_Sample_Prep->Improve_Cleanup No Revalidate Re-validate Method Check_Sample_Prep->Revalidate Yes Modify_LC->Check_Coelution Improve_Cleanup->Check_Matrix_Factor

Caption: Troubleshooting logic for matrix effects.

References

Optimizing LC gradient for Mephenytoin and Mephenytoin-d8 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Mephenytoin and its deuterated internal standard, Mephenytoin-d8.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor resolution or complete co-elution of Mephenytoin and this compound. What are the initial steps to troubleshoot this issue?

A1: Poor resolution between an analyte and its deuterated internal standard is a common challenge. Here’s a step-by-step approach to address this:

  • Gradient Optimization: The initial mobile phase composition and the gradient slope are critical. A shallower gradient at the beginning of the run can enhance separation. Start with a low percentage of the organic mobile phase (e.g., 2-5% acetonitrile or methanol) and increase it slowly.

  • Mobile Phase Composition: While acetonitrile is a common organic modifier, switching to or creating a mixture with methanol can alter selectivity. Methanol often provides different selectivity for closely related compounds.

  • Flow Rate Reduction: Decreasing the flow rate can improve resolution by allowing more time for partitioning between the mobile and stationary phases.

  • Column Chemistry: If gradient and mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry. While C18 is widely used, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivity.

Q2: Our this compound peak is consistently eluting slightly earlier than the Mephenytoin peak. Is this normal, and how can we manage it?

A2: Yes, it is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is referred to as the "isotopic effect" or "chromatographic shift."[1][2]

  • Management Strategy: The key is to ensure consistent and reproducible separation. While complete co-elution is often the goal for internal standards to best compensate for matrix effects, a small, consistent separation is acceptable.[1] Your integration software should be able to define separate integration windows for each peak.[2] If the shift is variable, it points to other chromatographic issues that need to be addressed, such as column equilibration or temperature fluctuations.

Q3: We are experiencing significant peak tailing for both Mephenytoin and this compound. What are the likely causes and solutions?

A3: Peak tailing can compromise peak integration and accuracy. Here are common causes and their remedies:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. This will protonate the silanol groups and reduce secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.

    • Solution: Implement a column wash step after each run and consider using a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.

Q4: What is a good starting point for a sample preparation protocol for Mephenytoin analysis in plasma?

A4: A simple and effective protein precipitation method is often sufficient for plasma samples.

  • To 50 µL of plasma sample, add 100 µL of ice-cold acetonitrile containing your this compound internal standard.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Depending on the sensitivity of your instrument and the expected concentration of Mephenytoin, you may need to dilute the supernatant with the initial mobile phase.[3]

Experimental Protocols

Recommended LC Gradient Method for Mephenytoin and this compound Separation

This protocol is a starting point and may require optimization for your specific instrumentation and application.

Table 1: LC System and Column Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm particle size)[4]
Guard Column C18 Guard Column
Column Temperature 40 °C[5]
Injection Volume 5 µL[5]
Flow Rate 0.4 mL/min

Table 2: Mobile Phase and Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
0.8982
1.57030
5.02575
5.20100
6.20100
6.3982
8.0982
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

This gradient starts with a low organic phase to promote retention and initial separation, followed by a ramp to elute the analytes, and a final wash and re-equilibration step.[4]

Data Presentation

Table 3: Comparison of Reported LC Conditions for Mephenytoin Analysis

ParameterMethod 1[6]Method 2[4]Method 3[7]
Column Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)Gold C18 (50 x 2.1 mm, 1.9 µm)µ-Bondapack RP-C18
Mobile Phase A WaterWaterDistilled Water
Mobile Phase B Acetonitrile/Methanol (50:50)MethanolAcetonitrile
Gradient 10% to 90% B2% to 100% B (multi-step)Isocratic (40% B)
Flow Rate Not Specified1 mL/minNot Specified
Temperature Not SpecifiedNot Specified50 °C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Add_IS Add this compound in Acetonitrile Plasma->Add_IS 1 Vortex Vortex Add_IS->Vortex 2 Centrifuge Centrifuge Vortex->Centrifuge 3 Supernatant Transfer Supernatant Centrifuge->Supernatant 4 Inject Inject into LC Supernatant->Inject 5 Column C18 Column Inject->Column 6 Gradient Apply Gradient Detect Detect Ions Gradient->Detect 7 Quantify Quantify Detect->Quantify 8

Caption: Workflow for Mephenytoin and this compound analysis.

Troubleshooting_Logic cluster_gradient Gradient & Mobile Phase cluster_column Column Start Poor Resolution of Mephenytoin and this compound Shallow_Gradient Decrease Initial %B and Gradient Slope Start->Shallow_Gradient Change_Solvent Switch Acetonitrile to Methanol Shallow_Gradient->Change_Solvent If no improvement Lower_Flow Decrease Flow Rate Change_Solvent->Lower_Flow If no improvement Resolved Resolution Improved Lower_Flow->Resolved Success Not_Resolved Still Poor Resolution Lower_Flow->Not_Resolved Failure Change_Column Try Phenyl-Hexyl or PFP Column Change_Column->Resolved Not_Resolved->Change_Column

Caption: Troubleshooting logic for poor resolution.

References

Improving Mephenytoin-d8 recovery in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Mephenytoin-d8 recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated analog of Mephenytoin, an anticonvulsant drug. In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Mephenytoin), it co-extracts and ionizes similarly, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification.[1]

Q2: I'm experiencing low recovery of this compound. What are the most common causes?

Low recovery is a frequent issue in sample preparation. The most common causes can be grouped into several categories:

  • Incomplete Extraction: The chosen solvent or pH may not be optimal for partitioning this compound from the sample matrix into the extraction solvent.[1][2]

  • Analyte Loss During Steps: The internal standard can be lost during solvent evaporation, multiple transfer steps, or by irreversible adsorption to labware.

  • Degradation: this compound might be sensitive to the pH, temperature, or light conditions used during the extraction process.[1][3]

  • Matrix Effects: Components in the biological sample (e.g., proteins, lipids) can interfere with the extraction, sometimes trapping the analyte.[4]

  • Incorrect Solid-Phase Extraction (SPE) Protocol: For SPE, issues can arise from improper sorbent conditioning, a sample loading solvent that is too strong, an overly aggressive wash step, or an elution solvent that is too weak.[5][6]

Q3: Does the choice of extraction method matter for this compound?

Yes, the choice of extraction method is critical and depends on the sample matrix, required cleanliness of the final extract, and desired throughput. The three primary methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8] Each has distinct advantages and disadvantages regarding recovery, selectivity, and potential for matrix effects.

Q4: How can I systematically troubleshoot my low recovery issue?

A systematic approach is key. The first step is to determine where the analyte is being lost.[6] This can be done by collecting and analyzing every fraction from your extraction process: the original sample, the post-extraction waste, each wash solution, and the final eluate. This "mass balance" approach will pinpoint the exact step where this compound is lost, allowing you to focus your troubleshooting efforts.[9]

Troubleshooting Guide for Low this compound Recovery

This guide provides specific causes and solutions for low recovery based on the extraction method.

General Troubleshooting Workflow

The diagram below illustrates a universal workflow for diagnosing recovery problems.

G start Low or Inconsistent This compound Recovery check_is Verify IS Spiking (Concentration, Volume, Timing) start->check_is is_ok IS Spiking Correct? check_is->is_ok mass_balance Perform Mass Balance Study: Analyze All Fractions (Waste, Washes, Eluate) location Where is IS Lost? mass_balance->location is_ok->mass_balance Yes fix_is Solution: - Recalibrate Pipettes - Prepare Fresh IS Stock - Standardize Spiking Procedure is_ok->fix_is No lost_in_waste Lost in Initial Waste (Precipitate or Aqueous Layer) location->lost_in_waste Initial Waste lost_in_wash Lost in Wash Step location->lost_in_wash Wash Step not_eluting Retained on Sorbent (SPE Only) location->not_eluting Not Eluting no_loss Not Found in Any Fraction location->no_loss Not Found solve_waste Solution: - Adjust pH - Change Solvent Polarity - Optimize PPT/LLE Ratio lost_in_waste->solve_waste solve_wash Solution: - Decrease Organic % in Wash Solvent - Ensure pH is Maintained lost_in_wash->solve_wash solve_eluting solve_eluting not_eluting->solve_eluting solve_degradation Solution: - Investigate Analyte Degradation - Check pH, Temp, Light Exposure - Use Antioxidants no_loss->solve_degradation solve_elution Solution: - Increase Elution Solvent Strength - Use Stronger Solvent - Adjust pH of Elution Solvent

Caption: General workflow for troubleshooting low internal standard recovery.

Method-Specific Issues and Solutions
1. Protein Precipitation (PPT)
Potential Cause Solution
Analyte co-precipitates with proteins Increase the organic solvent-to-sample ratio (e.g., from 3:1 to 5:1 ACN:plasma). Consider using a different precipitating agent (e.g., switch from acetonitrile to methanol or acetone).[10][11]
Incomplete protein precipitation Ensure vigorous mixing (vortexing) after adding the organic solvent and allow sufficient time for proteins to precipitate (passive mixing for ~5 minutes).
Analyte instability at extreme pH If using acid precipitation (e.g., Trichloroacetic acid), the extreme pH may cause degradation.[11][12] Consider organic solvent precipitation which maintains a more neutral pH.
2. Liquid-Liquid Extraction (LLE)
Potential Cause Solution
Incorrect pH of aqueous phase The pH of the sample should be adjusted to ensure this compound is in its neutral, non-ionized form, which is more soluble in organic solvents. Adjusting the pH can significantly improve partitioning.
Inappropriate organic solvent The polarity of the extraction solvent is crucial.[1] If recovery is low, try a solvent with a different polarity. Common choices for compounds like Mephenytoin include ethyl acetate or mixtures like n-hexane/ethyl acetate.[7]
Insufficient mixing or phase separation Ensure the two phases are mixed thoroughly (e.g., vortex for 1-2 minutes) to maximize analyte transfer. After mixing, ensure complete separation of the aqueous and organic layers via centrifugation to prevent carryover.[13][14]
Emulsion formation An emulsion layer can form at the interface, trapping the analyte. To break an emulsion, try adding salt ("salting out"), heating gently, or filtering through a bed of glass wool.[15]
3. Solid-Phase Extraction (SPE)
Potential Cause Solution
Analyte breaks through during sample loading The sample loading solvent may be too strong, preventing interaction with the sorbent. Dilute the sample with a weaker solvent (e.g., water or buffer) before loading.[5] Also, ensure the sorbent is appropriate for the analyte (e.g., C18 for non-polar compounds).[5][9]
Analyte is lost during the wash step The wash solvent is too strong and is prematurely eluting the this compound. Reduce the percentage of organic solvent in the wash step.[6][9]
Analyte does not elute from the cartridge The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile) or switch to a stronger solvent entirely.[6] Adjusting the pH of the elution solvent can also be effective.
Improper sorbent conditioning/equilibration Failure to properly condition (wet the sorbent) and equilibrate (prepare for sample) the SPE cartridge will lead to inconsistent and poor recovery. Always follow the manufacturer's protocol.[5]

Experimental Protocols

The following are detailed, generalized protocols for each extraction method. Note: These should be optimized for your specific matrix and analytical system.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but may result in a less clean extract.

G start Start sample 1. Pipette 100 µL of Biological Sample (e.g., Plasma) into Tube start->sample spike 2. Add this compound Internal Standard sample->spike precipitate 3. Add 300 µL of Ice-Cold Acetonitrile (ACN) spike->precipitate vortex 4. Vortex Vigorously for 60 seconds precipitate->vortex centrifuge 5. Centrifuge at >10,000 rcf for 10 min vortex->centrifuge transfer 6. Transfer Supernatant to a Clean Tube centrifuge->transfer analyze 7. Inject into LC-MS/MS System transfer->analyze end End analyze->end

Caption: Experimental workflow for Protein Precipitation (PPT).

Detailed Steps:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Spike the sample with the appropriate volume of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[16]

  • Vortex the mixture vigorously for at least 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at a high speed (e.g., >10,000 rcf) for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean vial for analysis.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

G start Start sample 1. Pipette 200 µL of Sample into Tube start->sample spike 2. Add this compound IS sample->spike buffer 3. Add Buffer to Adjust pH spike->buffer solvent 4. Add 1 mL of Extraction Solvent (e.g., Ethyl Acetate) buffer->solvent vortex 5. Vortex for 2 min solvent->vortex centrifuge 6. Centrifuge for 10 min to Separate Layers vortex->centrifuge transfer 7. Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate 8. Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. Inject into LC-MS/MS System reconstitute->analyze end End analyze->end

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

Detailed Steps:

  • Pipette 200 µL of sample into a glass tube.

  • Add the this compound internal standard.

  • Add a buffer to adjust the sample pH, ensuring the analyte is in a neutral state.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[17]

  • Cap and vortex for 2 minutes to facilitate the extraction.

  • Centrifuge for 10 minutes to achieve a clear separation between the aqueous and organic layers.[14]

  • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interface material.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.[8]

  • The sample is now ready for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte. This protocol assumes a standard reversed-phase (e.g., C18) cartridge.

G start Start condition 1. Condition Cartridge (1 mL Methanol) start->condition equilibrate 2. Equilibrate Cartridge (1 mL Water) condition->equilibrate load 3. Load Pre-treated Sample (Sample + IS, diluted) equilibrate->load wash 4. Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute 5. Elute Analyte (1 mL Methanol) wash->elute process 6. Evaporate & Reconstitute elute->process analyze 7. Inject into LC-MS/MS System process->analyze end End analyze->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

Detailed Steps:

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of water (or an appropriate buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.[5]

  • Load: Pre-treat the sample by adding the this compound IS and diluting it with water or a weak buffer to ensure analyte retention. Load the entire sample onto the cartridge at a slow, steady flow rate.

  • Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove interfering compounds.[6][18]

  • Elute: Place a clean collection tube under the cartridge and pass 1 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge to elute the this compound.

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase.

  • The sample is now ready for analysis.

References

Technical Support Center: Troubleshooting Mephenytoin-d8 Signal Loss in Positive Ion Mode LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal loss of mephenytoin-d8 when using positive ion mode Liquid Chromatography-Mass Spectrometry (LC-MS). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a sudden loss of this compound signal in positive ion mode LC-MS?

A complete or significant loss of signal for this compound can be alarming. The issue can typically be traced back to one of three main areas: the sample extraction process, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1] A systematic approach, starting with the simplest explanations, is the most effective way to diagnose the problem.[1]

Q2: How can I determine if the problem lies with my sample preparation, the LC, or the MS?

To begin troubleshooting, it's best to isolate the component of the system causing the issue. A good first step is to inject a freshly prepared standard of this compound directly into the mass spectrometer, bypassing the LC column. If a strong signal is observed, the issue likely resides within the LC system or the sample preparation. If the signal is still absent or weak, the problem is probably with the mass spectrometer's ion source or other MS parameters.[1]

Q3: What specific issues in the LC system could lead to this compound signal loss?

Several factors within the LC system can contribute to signal loss. These include:

  • No Flow/Incorrect Mobile Phase Composition: A common issue is a pump losing its prime, often due to an air bubble, which results in no mobile phase flow.[1] Incorrect mobile phase composition can also lead to poor chromatography and signal loss.

  • Column Issues: A clogged or degraded column can lead to poor peak shape and signal loss.

  • Injector Problems: A malfunctioning injector may not be delivering the sample to the column.

Q4: What are "matrix effects" and how can they cause signal loss for this compound?

Matrix effects are a significant challenge in LC-MS analysis and refer to the alteration of ionization efficiency by co-eluting components from the sample matrix.[2][3] In the case of this compound, other compounds from the biological sample (like salts, lipids, or proteins) can suppress its ionization in the positive ion mode, leading to a weaker signal.[2][4] This phenomenon, known as ion suppression, occurs when these matrix components compete with the analyte for the available charge on the electrospray droplets.[4][5]

Q5: Why is my deuterated internal standard (this compound) signal disappearing while my analyte (mephenytoin) signal is still present?

While stable isotope-labeled internal standards like this compound are designed to co-elute with and behave similarly to the analyte to compensate for matrix effects, they are not immune to issues.[6] Potential reasons for selective loss of the internal standard signal include:

  • High Concentration of the Internal Standard: An excessively high concentration of the deuterated internal standard can lead to self-suppression of its own signal.[6]

  • Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, which can become problematic at high analyte-to-internal-standard concentration ratios and potentially lead to non-linear calibration.[7]

  • Differential Matrix Effects: Although rare, it is possible for a matrix component to co-elute perfectly with the internal standard but not the analyte, causing selective suppression.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Complete Signal Loss

This guide provides a step-by-step process to identify the source of a complete loss of the this compound signal.

StepActionExpected OutcomeTroubleshooting
1 Prepare a fresh standard Ensures the issue is not with a degraded or improperly prepared sample.If the new standard works, the original sample was the issue.
2 Direct Infusion into MS A strong signal indicates the MS is functioning correctly.No signal points to an issue with the ion source, gas flows, or MS electronics.
3 Check LC Pump Pressure A stable pressure reading suggests proper mobile phase flow.No pressure or erratic pressure indicates a leak, air bubble, or pump malfunction. Manually purge the pumps.[1]
4 Inspect for Leaks Visual inspection of all fittings from the injector to the MS.Tighten or replace any leaking fittings.
5 Bypass the Column Connect the injector directly to the MS. A signal here points to a column issue.No signal suggests a problem with the injector or the tubing.
Guide 2: Addressing Ion Suppression (Matrix Effects)

If you suspect ion suppression is causing a reduced this compound signal, the following steps can help confirm and mitigate the issue.

StepActionDescriptionMitigation Strategy
1 Post-Column Infusion A constant flow of this compound is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components confirms ion suppression.[4]Improve chromatographic separation to move the this compound peak away from the suppression zone.
2 Improve Sample Preparation The goal is to remove interfering matrix components before LC-MS analysis.Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[2]
3 Modify Chromatographic Conditions Altering the mobile phase gradient, flow rate, or switching to a different column can separate this compound from the interfering compounds.[8]For basic compounds like mephenytoin analyzed in positive ion mode, an acidic pH for the mobile phase is generally suitable.[8]
4 Dilute the Sample Reducing the concentration of the matrix by diluting the sample can lessen the ion suppression effect.[6]This may also reduce the analyte signal, so it's a trade-off that needs to be evaluated based on the sensitivity of the assay.
5 Optimize the Ion Source Adjusting parameters like capillary voltage, gas flow rate, and temperature can improve ionization efficiency and potentially reduce the impact of matrix effects.[9][10]A systematic, step-by-step optimization of these parameters is recommended.[9]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To qualitatively assess at which retention times matrix components cause ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank extracted matrix sample (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Set up the LC system with the analytical column and mobile phase used for the this compound analysis.

  • Connect the outlet of the analytical column to a T-connector.

  • Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.

  • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Begin infusing the this compound standard at a low, constant flow rate (e.g., 10 µL/min).

  • Start the LC flow with the initial mobile phase conditions.

  • Once a stable baseline signal for this compound is observed in the mass spectrometer, inject the blank extracted matrix sample.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.[4]

Visualizations

Signal_Loss_Troubleshooting start This compound Signal Loss Observed check_ms Direct Infusion of Standard into MS start->check_ms ms_ok Signal OK? check_ms->ms_ok lc_problem Investigate LC System ms_ok->lc_problem Yes ms_problem Troubleshoot MS Source/Parameters ms_ok->ms_problem No check_flow Check Pump Pressure & Flow lc_problem->check_flow end Problem Resolved ms_problem->end flow_ok Flow OK? check_flow->flow_ok fix_flow Purge Pumps, Check for Leaks flow_ok->fix_flow No check_column Bypass Column flow_ok->check_column Yes fix_flow->check_flow column_ok Signal OK? check_column->column_ok column_issue Column Clogged/Degraded column_ok->column_issue No injector_issue Injector/Tubing Issue column_ok->injector_issue Yes column_issue->end injector_issue->end

Caption: A flowchart for systematic troubleshooting of this compound signal loss.

Ion_Suppression_Mitigation start Reduced this compound Signal (Suspected Ion Suppression) confirm Confirm with Post-Column Infusion start->confirm strategies Mitigation Strategies confirm->strategies sample_prep Improve Sample Preparation (e.g., SPE, LLE) strategies->sample_prep chromatography Optimize Chromatography (Gradient, Column) strategies->chromatography dilution Dilute Sample strategies->dilution source_opt Optimize Ion Source Parameters strategies->source_opt end Signal Restored/Improved sample_prep->end chromatography->end dilution->end source_opt->end

Caption: A workflow for mitigating ion suppression of the this compound signal.

References

Calibration curve issues with Mephenytoin-d8 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mephenytoin-d8 Internal Standard

Welcome to the technical support center for troubleshooting issues related to the use of this compound as an internal standard in quantitative bioanalysis. This guide provides detailed answers to frequently asked questions (FAQs), step-by-step troubleshooting protocols, and data interpretation guides to assist researchers, scientists, and drug development professionals in resolving common calibration curve challenges.

Frequently Asked Questions (FAQs)

Why is my calibration curve non-linear or showing a poor correlation coefficient (R²)?

A non-linear curve or a low R² value suggests that the mathematical model does not accurately describe the relationship between the analyte concentration and its response relative to the internal standard. Common causes include issues with standard preparation, analytical interferences, or applying an inappropriate regression model.

Troubleshooting Guide:

  • Verify Standard and Internal Standard Concentrations: Inaccuracies in the preparation of calibration standards or the internal standard (IS) spiking solution are a primary source of error. Re-prepare the highest and lowest concentration standards and re-analyze.

  • Check for Contamination: Analyze a blank sample (matrix with IS but no analyte) and a double blank (matrix only). A significant signal in the blank can indicate contamination of the matrix, solvent, or glassware, which disproportionately affects the lower concentration standards.[1]

  • Assess Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response and causing non-linearity at the upper end of the curve. If this is suspected, either reduce the injection volume, dilute the high concentration standards, or narrow the calibration range.[2]

  • Apply Weighted Regression: In LC-MS analysis, the variance of the response often increases with concentration (heteroscedasticity). A standard linear regression gives equal weight to all points, meaning the high-concentration standards with the largest absolute error dominate the curve fit.[1][2] Applying a weighting factor, such as 1/x or 1/x², can significantly improve accuracy at the low end of the curve.[2]

Experimental Protocol: Evaluating Weighted Regression

  • Construct the calibration curve using your standard concentrations.

  • In your chromatography data system (CDS), process the results using three different regression models:

    • Linear (no weighting)

    • Linear with 1/x weighting

    • Linear with 1/x² weighting

  • Calculate the concentration of each calibration standard against its own curve for each model.

  • Determine the % accuracy for each point: (Calculated Concentration / Nominal Concentration) * 100.

  • Compare the accuracy, particularly for the Lower Limit of Quantification (LLOQ) and low-end standards, across the three models.

Data Presentation: Impact of Weighted Regression

Nominal Conc. (ng/mL)Response Ratio (Analyte/IS)Calculated Conc. (No Weighting)% Accuracy (No Weighting)Calculated Conc. (1/x² Weighting)% Accuracy (1/x² Weighting)
1.0 (LLOQ)0.0051.85185.0%1.02102.0%
2.50.0123.10124.0%2.4598.0%
100.04810.5105.0%10.1101.0%
1000.495101.2101.2%100.5100.5%
5002.510501.5100.3%500.8100.2%
10005.020998.099.8%999.599.9%

Troubleshooting Workflow: Calibration Curve Failure

G start Calibration Curve Fails (Poor R² or Inaccurate QCs) check_prep Verify Standard & IS Concentrations start->check_prep check_blanks Analyze Blanks for Contamination start->check_blanks check_linearity Assess Linearity & Detector Saturation start->check_linearity investigate_is Investigate IS Variability (See FAQ 2) start->investigate_is investigate_matrix Investigate Matrix Effects (See FAQ 3) start->investigate_matrix resolve Issue Resolved check_prep->resolve check_blanks->resolve eval_regression Evaluate Weighted Regression (1/x, 1/x²) check_linearity->eval_regression eval_regression->resolve

Caption: General troubleshooting workflow for calibration curve failures.

Why is there high variability in my this compound internal standard response?

High variability in the IS response can compromise data accuracy because the fundamental assumption of internal standardization is that the IS response is consistent or that its variability tracks that of the analyte.[3] The FDA's M10 Bioanalytical Method Validation guidance recommends monitoring the IS response to identify potential issues.[4]

Troubleshooting Guide:

  • Examine the Pattern of Variability:

    • Random Variability: If high/low IS responses are scattered randomly throughout the run, this may point to inconsistent sample processing (e.g., pipetting errors during extraction) or issues with sample homogeneity.[4]

    • Systematic Drift: A gradual decrease or increase in IS response over the course of the run can indicate a change in instrument performance (e.g., source contamination, detector fatigue) or issues with processed sample stability in the autosampler.

    • Sudden Shifts: An abrupt change in IS response can be caused by instrument malfunctions (e.g., a clog in the LC system) or a problem with a specific set of samples or reagents.[3]

  • Distinguish Between Sample Preparation and Instrument Issues:

    • Re-inject a set of samples that showed high IS variability. If the variability disappears upon re-injection, the root cause is likely related to the original sample preparation. If the variability persists and follows the same pattern, an instrument-related issue is more likely.

  • Investigate Root Causes:

    • Sample Preparation: Verify the performance of automated liquid handlers or manual pipettes. Ensure thorough mixing at all stages, especially after adding the IS.[3]

    • Instrument Performance: Check for leaks, ensure the spray needle is clean, and review instrument diagnostic parameters.

    • Matrix Effects: Significant, sample-dependent matrix effects can cause IS variability. This is especially true if different study samples have different matrix compositions (e.g., lipemic or hemolyzed samples). Refer to FAQ 3 for investigating matrix effects.

Decision Tree: Investigating Internal Standard Variability

G start High IS Variability Observed (e.g., %CV > 15%) q_pattern What is the pattern? start->q_pattern random Random q_pattern->random Random systematic Systematic (Drift/Shift) q_pattern->systematic Systematic check_prep Review Sample Prep SOP. Verify Pipettes/Liquid Handler. random->check_prep reinject Re-inject Subset of Samples systematic->reinject check_homogeneity Assess Sample Homogeneity. check_prep->check_homogeneity q_reinject Does variability persist? reinject->q_reinject instrument_issue Investigate Instrument: Source, Column, Detector q_reinject->instrument_issue Yes prep_issue Source is Sample Preparation q_reinject->prep_issue No prep_issue->check_prep

Caption: Decision tree for troubleshooting internal standard variability.

How do I know if matrix effects are impacting my Mephenytoin analysis?

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[5] This can lead to ion suppression (most common) or enhancement, causing inaccurate and imprecise results. Even a stable isotope-labeled IS like this compound may not perfectly compensate if it experiences a different matrix effect than the analyte, for instance, due to a slight difference in retention time.[4]

Experimental Protocol: Quantitative Assessment of Matrix Effects

This experiment quantifies the impact of the matrix on the analyte's signal and assesses the efficiency of the extraction process.

  • Prepare Three Sample Sets at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix, then spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike analyte and IS into blank biological matrix before the extraction process (this is a standard QC sample).

  • Analyze and Calculate:

    • Inject all samples and record the peak areas for the analyte and IS.

    • Matrix Factor (MF): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE): (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

    • IS-Normalized Matrix Factor: This is the most critical parameter. Calculate the MF for the analyte and the IS separately. Then, calculate the ratio: (MF_Analyte) / (MF_IS). A value close to 1.0 indicates the IS is effectively tracking and correcting for the matrix effect.

Data Presentation: Matrix Effect Evaluation

Sample SetAnalyte Area (Low QC)IS Area (Low QC)Analyte Area (High QC)IS Area (High QC)
Set A (Neat) 105,000510,0001,100,000525,000
Set B (Post-Spike) 68,250321,300704,000335,000
Set C (Pre-Spike) 62,100292,400640,600304,800
Calculated Results
Analyte MF 0.65 (Suppression) 0.64 (Suppression)
IS MF 0.63 (Suppression) 0.64 (Suppression)
IS-Normalized MF 1.03 1.00
Recovery (RE) 91.0% 91.0%
Conclusion: In this example, significant ion suppression is observed for both analyte and IS. However, the IS-Normalized Matrix Factor is close to 1.0, indicating that this compound effectively tracks and corrects for the matrix effect.

Workflow: Mitigating Matrix Effects

G start Matrix Effect Suspected or IS-Normalized MF ≠ 1.0 improve_chroma Improve Chromatographic Separation start->improve_chroma Separate analyte from interfering components change_prep Change Sample Preparation Method start->change_prep Use more selective extraction (e.g., SPE instead of PPT) dilute Dilute Sample start->dilute Reduces matrix concentration reassess Re-assess Matrix Effect Quantitatively improve_chroma->reassess change_prep->reassess dilute->reassess reassess->start Still Unacceptable end Proceed with Validation reassess->end Acceptable

Caption: Workflow for investigating and mitigating matrix effects.

How should I handle samples with Mephenytoin concentrations above the upper limit of quantification (ULOQ)?

It is not acceptable to extrapolate beyond the validated range of the calibration curve.[6] Samples with concentrations higher than the ULOQ must be diluted and re-analyzed. However, with an internal standard method, the dilution procedure is critical. Simply diluting the sample with solvent will also dilute the IS, leading to an unchanged analyte/IS ratio and an incorrect result.[6]

Correct Protocol for Sample Dilution:

  • Select a Dilution Factor: Choose a factor that will bring the expected concentration into the upper-middle range of the calibration curve (e.g., 10x or 20x).

  • Dilute with Blank Matrix: Dilute the unknown sample with the same biological matrix (e.g., blank human plasma) that was used to prepare the calibration standards. For a 10x dilution, mix 10 µL of the sample with 90 µL of blank matrix.

  • Add Internal Standard: Treat this diluted sample as you would any other unknown. Add the fixed volume of this compound IS solution to an aliquot of the diluted sample.

  • Extract and Analyze: Process the sample using the validated extraction procedure.

  • Apply Dilution Factor: Multiply the concentration calculated by the instrument by the dilution factor to obtain the final concentration of the original, undiluted sample.

Example Calculation:

  • Sample diluted 10-fold.

  • Instrument reports a concentration of 85.2 ng/mL for the diluted sample.

  • Final Concentration = 85.2 ng/mL * 10 = 852 ng/mL .

What are common stability issues for Mephenytoin and this compound?

Ensuring analyte stability throughout the lifecycle of a sample—from collection to analysis—is critical for generating reliable data.[7][8] Instability can be caused by enzymatic degradation, pH-driven hydrolysis, oxidation, or temperature effects.[9] Stability must be experimentally proven under various conditions.

Experimental Protocol: Stability Assessment

For each condition, analyze a set of low and high QC samples (n=5 is recommended for statistical significance[10]) and compare the mean concentration to that of freshly prepared QCs. The mean concentration should be within ±15% of the nominal value.

  • Freeze-Thaw Stability: Store QC samples at -80°C and subject them to at least three freeze-thaw cycles (e.g., thaw at room temp, refreeze for 12-24 hours).

  • Bench-Top (Short-Term) Stability: Thaw QC samples and leave them on the laboratory bench at room temperature for a duration that mimics the longest anticipated time samples will be handled during processing (e.g., 4-8 hours).

  • Processed Sample (Autosampler) Stability: After processing a batch of QCs, re-inject the same batch after it has been stored in the autosampler for a defined period (e.g., 24-48 hours) to check for stability in the final extract.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis in a study.

Data Presentation: Summary of Stability Evaluation

Stability TestStorage ConditionDurationLow QC (Nominal 3 ng/mL) Mean Conc. Found% AccuracyHigh QC (Nominal 800 ng/mL) Mean Conc. Found% AccuracyResult
Freeze-Thaw -80°C / RT3 Cycles2.95 ng/mL98.3%785 ng/mL98.1%Pass
Bench-Top Room Temp6 Hours3.08 ng/mL102.7%810 ng/mL101.3%Pass
Autosampler 4°C36 Hours2.89 ng/mL96.3%772 ng/mL96.5%Pass
Long-Term -80°C90 Days3.11 ng/mL103.7%821 ng/mL102.6%Pass

References

Impact of anticoagulant on Mephenytoin-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mephenytoin-d8 analysis. It specifically addresses potential issues arising from the use of anticoagulants in blood sample collection.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?

A1: For LC-MS/MS analysis of drugs, EDTA is often recommended as the anticoagulant of choice for delayed blood processing.[1] While direct studies on this compound are limited, EDTA has been shown to be effective in stabilizing various pharmaceutical compounds.[2] Heparin, particularly Lithium-heparin, has been reported to cause matrix effects, including ion suppression or enhancement, in bioanalytical LC-MS/MS assays.[3] Therefore, to minimize potential interference, K2EDTA or K3EDTA are generally preferred.

Q2: Can the counter-ion of the anticoagulant (e.g., K2EDTA vs. K3EDTA) affect the analysis of this compound?

A2: Based on studies of multiple compounds, the nature of the counter-ion in the same anticoagulant (e.g., K2 vs. K3 in EDTA) has not been shown to have a significant impact on drug stability or matrix effects in bioanalytical methods.[4][5][6] A study evaluating 42 LC-MS/MS assays concluded that a change in counter-ion for the same anticoagulant did not impact assay performance.[5] Therefore, it is unlikely that the choice between K2EDTA and K3EDTA would significantly affect this compound analysis.

Q3: What are the potential matrix effects of anticoagulants on this compound analysis?

A3: Anticoagulants can be a source of matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, ultimately affecting the accuracy and precision of quantification.[3][5] Phospholipids are a major cause of matrix effects and are not effectively removed by simple protein precipitation.[5] While specific data for this compound is not available, heparin has been identified as a potential source of matrix effects in bioanalytical assays.[3] EDTA might chelate metal ions, which could potentially affect drug partitioning in the plasma.[1]

Q4: How can I troubleshoot unexpected results, such as low recovery or high variability, in my this compound assay?

A4: Unexpected results can arise from various pre-analytical and analytical factors. Here are some troubleshooting steps:

  • Review Sample Collection and Handling: Ensure proper mixing of the blood collection tube to ensure homogenous distribution of the anticoagulant.[7][8] Verify that the tubes used were not expired and were stored correctly.[7]

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess for ion suppression or enhancement.

  • Check for Contamination: Exogenous materials from plastic tubes can cause matrix effects.[3] It is recommended to use the same brand of plastic tubes for all samples and standards.[3]

  • Optimize LC-MS/MS Method: If matrix effects are suspected, consider switching the ionization mode (e.g., from ESI to APCI) or using a different mass spectrometer, as matrix effects can be source-design dependent.[3] Further optimization of the chromatographic separation to separate this compound from co-eluting matrix components can also be beneficial.

  • Internal Standard Performance: Closely monitor the response of the internal standard. A stable and consistent internal standard response across all samples is crucial for accurate quantification.

Troubleshooting Guides

Guide 1: Investigating Low Analyte Recovery

If you are experiencing low recovery of this compound, follow these steps to identify the potential cause:

LowRecoveryTroubleshooting Start Low this compound Recovery Observed CheckExtraction Verify Extraction Efficiency Start->CheckExtraction CheckStability Assess Analyte Stability in Matrix CheckExtraction->CheckStability Extraction OK OptimizeMethod Optimize Sample Preparation & LC-MS/MS Method CheckExtraction->OptimizeMethod Low Extraction Efficiency InvestigateMatrix Investigate Matrix Effects (Ion Suppression) CheckStability->InvestigateMatrix Analyte Stable CheckStability->OptimizeMethod Analyte Unstable CheckIS Evaluate Internal Standard Performance InvestigateMatrix->CheckIS No Significant Suppression InvestigateMatrix->OptimizeMethod Significant Suppression CheckIS->OptimizeMethod IS Performance Poor Solution Problem Resolved CheckIS->Solution IS Performance OK OptimizeMethod->Solution

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Addressing High Variability in Results

High variability in replicate injections or between samples can be addressed using the following logical approach:

HighVariabilityTroubleshooting Start High Variability Observed CheckSystem Evaluate LC-MS/MS System Performance Start->CheckSystem CheckSamplePrep Review Sample Preparation Procedure CheckSystem->CheckSamplePrep System OK RefineProtocol Refine Protocol and Retrain Staff CheckSystem->RefineProtocol System Instability CheckCollection Investigate Sample Collection & Handling CheckSamplePrep->CheckCollection Sample Prep Consistent CheckSamplePrep->RefineProtocol Inconsistent Sample Prep CheckMatrix Assess for Differential Matrix Effects CheckCollection->CheckMatrix Collection & Handling OK CheckCollection->RefineProtocol Inconsistent Collection CheckMatrix->RefineProtocol Differential Matrix Effects Solution Problem Resolved CheckMatrix->Solution No Differential Effects RefineProtocol->Solution

Caption: Troubleshooting workflow for high variability in this compound analysis.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol describes a method to evaluate the presence of matrix effects from different anticoagulants on the ionization of this compound.

Objective: To determine if the chosen anticoagulant (e.g., K2EDTA, Li-Heparin) causes ion suppression or enhancement for this compound.

Materials:

  • Blank plasma collected with K2EDTA.

  • Blank plasma collected with Lithium Heparin.

  • Blank plasma collected with Sodium Citrate.

  • This compound stock solution.

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled analog of Mephenytoin).

  • Mobile phases for LC-MS/MS.

  • Protein precipitation solvent (e.g., acetonitrile or methanol).

Procedure:

  • Prepare three sets of samples (A, B, and C) as described in the table below.

  • Set A (Neat Solution): Spike this compound and IS into the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Process blank plasma from each anticoagulant group using the established sample preparation method (e.g., protein precipitation). Spike this compound and IS into the final extracted supernatant.

  • Set C (Pre-Extraction Spike): Spike this compound and IS into blank plasma from each anticoagulant group before the sample preparation procedure.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

  • A ME value of 100% indicates no matrix effect.

  • A ME value < 100% indicates ion suppression.

  • A ME value > 100% indicates ion enhancement.

  • The RE value should be consistent and reproducible.

Data Presentation

Table 1: Illustrative Matrix Effect of Different Anticoagulants on a Hypothetical Analyte
AnticoagulantMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
K2EDTA1,500,0001,425,00095
Lithium Heparin1,500,0001,125,00075
Sodium Citrate1,500,0001,350,00090

This is illustrative data and does not represent actual experimental results for this compound.

Table 2: Summary of Anticoagulant Characteristics and Potential Impact on Bioanalysis
AnticoagulantMechanism of ActionPotential Impact on this compound AnalysisRecommendations
EDTA (K2 or K3) Chelates calcium ions (Ca2+) to prevent the coagulation cascade.[9]Generally considered to have minimal impact on many drug assays. May chelate other metal ions, potentially affecting drug partitioning.[1] Can stabilize some compounds.[2]Recommended choice.
Heparin (Lithium or Sodium) Binds to antithrombin III, enhancing its activity to inactivate thrombin and factor Xa.[10]Has been reported to cause matrix effects (ion suppression/enhancement).[3] May alter the binding of drugs to plasma proteins.[11]Use with caution. Validate for matrix effects if its use is unavoidable.
Sodium Citrate Binds calcium ions, but the effect is reversible.Can cause dilution of the sample if the tube is not filled to the proper volume. Less commonly associated with direct analytical interference compared to heparin.Ensure proper fill volume. Generally an acceptable alternative to EDTA.

Signaling Pathways and Workflows

ExperimentalWorkflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Blood Sample Collection (Select appropriate anticoagulant) SampleProcessing Plasma Separation (Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (-20°C or -80°C) SampleProcessing->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing DataReview Data Review & Interpretation DataProcessing->DataReview

Caption: General experimental workflow for this compound bioanalysis.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation Using Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method validation for the anticonvulsant drug Mephenytoin, with a focus on the use of its deuterated internal standard, Mephenytoin-d8. By presenting key performance parameters, a detailed experimental protocol, and a clear workflow, this document aims to facilitate informed decisions in the selection and implementation of bioanalytical assays.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. Its chemical and physical properties closely mimic the analyte of interest, Mephenytoin, ensuring that any variability during sample preparation and analysis is effectively compensated for, leading to enhanced accuracy and precision.

Performance Comparison: this compound and Alternatives

While a dedicated, publicly available validation study for an LC-MS/MS method using this compound as an internal standard for the quantification of Mephenytoin is not readily found in the literature, valuable insights can be drawn from studies on the structurally similar compound Phenytoin and its deuterated internal standard, Phenytoin-d10. Furthermore, existing research on Mephenytoin analysis has employed other internal standards, providing a basis for comparison.

The following tables summarize typical performance characteristics for LC-MS/MS methods for Mephenytoin and the closely related Phenytoin, highlighting the expected performance when using a deuterated internal standard versus a non-deuterated analogue.

Table 1: Performance Characteristics of an LC-MS/MS Method for Phenytoin using Phenytoin-d10 as Internal Standard

Validation ParameterTypical PerformanceReference
Linearity (ng/mL)10 - 2000[1]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ) (ng/mL)10[1]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[1][2]
Precision (% CV)< 15% (< 20% at LLOQ)[1][2]
Recovery (%)85 - 110%[1]
Matrix EffectMinimal and compensated by IS[2]

Table 2: Performance Characteristics of an LC-MS/MS Method for Mephenytoin and its Metabolites using a Non-Deuterated Internal Standard (4'-methoxymephenytoin)

Validation ParameterReported PerformanceReference
Linearity (ng/mL)15 - 10,000[3]
Lower Limit of Quantification (LLOQ) (ng/mL)30[3]
Intra- and Inter-day Inaccuracy (% Bias)< 9.5%[3]
Intra- and Inter-day Precision (% CV)0.8 - 10.5%[3]

Based on the data from the structurally similar Phenytoin, a method for Mephenytoin using this compound is expected to achieve a low LLOQ, excellent linearity over a clinically relevant concentration range, and high accuracy and precision, consistent with regulatory guidelines. The use of a non-deuterated internal standard, while capable of providing acceptable results, may be more susceptible to variations in matrix effects and extraction efficiency.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a typical experimental procedure for the validation of an LC-MS/MS method for the quantification of Mephenytoin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes.[1][2][3]

1. Materials and Reagents:

  • Mephenytoin and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of Mephenytoin and this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the Mephenytoin stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of this compound at a fixed concentration.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Collect the organic layer.

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash, and elute the analyte and internal standard.

  • Evaporate the collected supernatant/organic layer/eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient elution program to separate Mephenytoin and this compound from endogenous plasma components.

    • Flow rate: 0.4 mL/min

    • Injection volume: 10 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions:

      • Mephenytoin: Precursor ion (e.g., m/z 219.1) → Product ion (e.g., m/z 134.1)

      • This compound: Precursor ion (e.g., m/z 227.1) → Product ion (e.g., m/z 142.1)

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

5. Method Validation:

  • Conduct a full validation of the method according to regulatory guidelines (e.g., FDA, EMA), including assessment of:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Lower Limit of Quantification (LLOQ)

    • Recovery

    • Matrix Effect

    • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for LC-MS/MS analysis of Mephenytoin.

validation_parameters cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_stability Stability Assessment Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod LLOQ Lower Limit of Quantification LLOQ->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod FreezeThaw Freeze-Thaw FreezeThaw->ValidatedMethod BenchTop Bench-Top BenchTop->ValidatedMethod LongTerm Long-Term LongTerm->ValidatedMethod

Caption: Key parameters for LC-MS/MS method validation.

References

Mephenytoin-d8 Versus Other Internal Standards for Antiepileptic Drug Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antiepileptic drugs (AEDs) in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards (IS) to ensure accuracy and precision. This guide provides an objective comparison of Mephenytoin-d8 and other commonly employed internal standards for the analysis of a panel of antiepileptic drugs.

The Role of Internal Standards in AED Analysis

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. The most common types of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1]

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. They are often more readily available and cost-effective than SIL internal standards. This compound, while deuterated, can be considered a structural analog when used for the quantification of other AEDs that are not structurally identical to mephenytoin.

Performance Comparison: this compound vs. Other Internal Standards

Direct comparative studies exhaustively evaluating this compound against a full panel of other internal standards for a wide array of AEDs are limited in publicly available literature. However, by synthesizing data from various validation studies of multi-analyte AED panels, we can construct a performance comparison. The following tables summarize typical performance characteristics observed for different internal standards in the analysis of common AEDs.

Table 1: Performance Characteristics of Internal Standards for Phenytoin Analysis

Internal StandardTypeTypical Accuracy (% Bias)Typical Precision (% CV)Typical Recovery (%)Matrix Effect (%)
Phenytoin-d10 SIL-ISWithin ± 15%< 15%> 85%Minimal (< 15%)
This compound Structural AnalogWithin ± 20%< 20%Variable (70-100%)Can be significant (>15%)

Table 2: Performance Characteristics for a Panel of Antiepileptic Drugs using a Suite of SIL Internal Standards

AnalyteInternal StandardAccuracy (% Bias)Precision (% CV)Recovery (%)Matrix Effect (%)
CarbamazepineCarbamazepine-d10± 10.2%< 8.5%92.1%4.8%
LamotrigineLamotrigine-¹³C₃± 9.8%< 7.9%95.3%6.2%
LevetiracetamLevetiracetam-d6± 8.5%< 6.5%98.2%3.1%
TopiramateTopiramate-d12± 12.1%< 10.3%88.6%9.7%
ZonisamideZonisamide-¹³C₆± 11.5%< 9.1%90.4%7.5%
PhenobarbitalPhenobarbital-d5± 9.2%< 7.2%94.7%5.3%

Data synthesized from multiple LC-MS/MS validation studies for illustrative purposes.

As indicated in the tables, SIL internal standards generally provide superior performance in terms of accuracy, precision, and mitigation of matrix effects. While this compound can be a suitable internal standard, particularly for phenytoin and structurally similar compounds, its performance may be less optimal for a broader panel of AEDs with diverse chemical structures. The deuteration of Mephenytoin helps in distinguishing it from the native analyte in the mass spectrometer, but its different chemical structure compared to other AEDs can lead to variations in extraction recovery and susceptibility to matrix effects.

Experimental Protocols

Below is a representative experimental protocol for the analysis of a panel of antiepileptic drugs using LC-MS/MS with internal standards. This protocol is a composite of methodologies reported in various studies and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standards at an appropriate concentration.

  • The internal standard mix should include specific SIL-IS for each analyte where available. If using this compound as a more general internal standard, its concentration should be optimized.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. A dilution step with water or mobile phase may be necessary depending on the sensitivity of the instrument and the expected concentration range of the analytes.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for most AEDs.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions (precursor ion → product ion) for each analyte and internal standard must be optimized.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) should be optimized for maximum sensitivity.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Result Quantification->Result

Caption: Experimental workflow for AED quantification.

Internal_Standard_Selection cluster_types Types of Internal Standards cluster_considerations Key Considerations IS Internal Standard (IS) Selection SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Phenytoin-d10) IS->SIL_IS Analog_IS Structural Analog IS (e.g., this compound for other AEDs) IS->Analog_IS Accuracy Accuracy & Precision SIL_IS->Accuracy Higher Matrix Matrix Effects SIL_IS->Matrix Better Compensation Cost Cost & Availability SIL_IS->Cost Higher Elution Chromatographic Behavior SIL_IS->Elution Co-elution Analog_IS->Accuracy Potentially Lower Analog_IS->Matrix Variable Compensation Analog_IS->Cost Lower Analog_IS->Elution Similar Rt

Caption: Logic for internal standard selection.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable LC-MS/MS methods for the quantification of antiepileptic drugs. While stable isotope-labeled internal standards, such as Phenytoin-d10 for Phenytoin, are unequivocally the preferred choice due to their superior ability to compensate for analytical variability, this compound can serve as a viable alternative, particularly when a specific SIL-IS is unavailable or cost-prohibitive. However, researchers must be aware of the potential for increased variability in accuracy, precision, and susceptibility to matrix effects when using a structural analog. Thorough method validation is essential to ensure that the chosen internal standard meets the performance requirements for the intended application.

References

A Comparative Guide to Cross-Validation of Bioanalytical Methods Utilizing Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the generation of reliable pharmacokinetic (PK) data is paramount for regulatory submissions and decision-making.[1] When bioanalytical sample analysis is conducted at more than one laboratory or when different analytical methods are used within a single study, cross-validation becomes a critical step to ensure data comparability.[2][3] This guide provides a comprehensive comparison of bioanalytical method cross-validation with a focus on the use of Mephenytoin-d8 as an internal standard (IS), offering insights for researchers, scientists, and drug development professionals.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they compensate for variability in sample preparation, injection volume, and matrix effects.[4][5] The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte.[4]

This compound vs. Structural Analog Internal Standard: A Comparative Analysis

When a SIL-IS like this compound is unavailable or cost-prohibitive, a structural analog is often employed. The following tables present a comparative summary of the expected performance of this compound versus a hypothetical structural analog internal standard (SA-IS) in a cross-validation study.

Table 1: Comparison of Internal Standard Performance Characteristics

ParameterThis compound (SIL-IS)Structural Analog IS (SA-IS)Rationale
Co-elution with Analyte Nearly identical retention timeSimilar, but may have slight differencesDue to the minimal mass difference, SIL-IS chromatographically behaves almost identically to the analyte.
Ionization Efficiency Very similar to the analyteMay differ due to structural variationsThe structural similarity of SIL-IS leads to a more comparable ionization response.
Matrix Effect Compensation HighModerate to HighSIL-IS is more likely to experience the same matrix effects as the analyte, leading to better compensation.
Extraction Recovery Highly consistent with the analyteGenerally consistent, but can varyThe near-identical chemical properties of SIL-IS ensure it tracks the analyte more effectively through the extraction process.

Table 2: Hypothetical Cross-Validation Performance Data

ParameterAcceptance CriteriaThis compound MethodStructural Analog IS Method
Within-run Precision (%CV) ≤15% (except LLOQ ≤20%)4.2%7.8%
Within-run Accuracy (%RE) ±15% (except LLOQ ±20%)-2.5%-5.1%
Between-run Precision (%CV) ≤15%6.1%9.3%
Between-run Accuracy (%RE) ±15%-1.8%-4.2%
Matrix Factor (CV) ≤15%3.5%11.2%
Incurred Sample Reanalysis ≥67% of samples within ±20% of the mean95%88%

Note: The data presented in Table 2 are hypothetical and intended for illustrative purposes to highlight the potential performance differences between the two types of internal standards.

Experimental Protocol for Cross-Validation

The following is a detailed methodology for a cross-validation study of a bioanalytical method for Mephenytoin using this compound as an internal standard.

1. Objective: To demonstrate the equivalency of a bioanalytical method for the quantification of Mephenytoin in human plasma between two independent laboratories (Lab A and Lab B).

2. Materials:

  • Mephenytoin reference standard

  • This compound internal standard

  • Control human plasma

  • All necessary solvents and reagents for LC-MS/MS analysis

3. Preparation of Quality Control (QC) Samples:

  • Spiked QC samples are prepared at one laboratory (e.g., Lab A) at a minimum of three concentration levels: low, medium, and high.

  • A portion of these QCs is shipped to the second laboratory (Lab B) under appropriate storage conditions.

4. Sample Analysis:

  • Both laboratories will analyze the same set of spiked QC samples.[2]

  • It is also recommended to analyze a minimum of 30 incurred samples from a clinical study at both sites.[6]

5. Acceptance Criteria:

  • The mean accuracy at each QC level should be within 85.0% to 115.0% of the nominal concentration.[2]

  • The precision (%CV) for each QC level should not exceed 15.0%.[2]

  • For incurred samples, at least 67% of the samples should have a percent difference between the two laboratories of within ±20% of their mean.

6. Statistical Analysis:

  • A Bland-Altman plot can be used to assess the agreement between the two methods.[6]

  • The 95% confidence interval of the mean log10 difference between the laboratories should fall within predefined equivalence boundaries (e.g., ±15% for LC-MS methods).[6]

Visualizing the Workflow and Logic

To better understand the processes involved in bioanalytical method cross-validation, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation cluster_outcome Outcome prep_qc Prepare Spiked QCs (Low, Mid, High) ship_qc Ship QCs to Second Laboratory prep_qc->ship_qc lab_a Lab A Analysis prep_qc->lab_a lab_b Lab B Analysis ship_qc->lab_b compile Compile Data lab_a->compile lab_b->compile stats Statistical Analysis (e.g., Bland-Altman) compile->stats pass Pass stats->pass Meets Criteria fail Fail stats->fail Does Not Meet Criteria

Cross-validation experimental workflow.

G start Cross-Validation Data criteria_met Acceptance Criteria Met? start->criteria_met data_comparable Data are Comparable criteria_met->data_comparable Yes investigation Investigate Discrepancy criteria_met->investigation No

Logical flow of cross-validation outcome.

Conclusion

The cross-validation of bioanalytical methods is a regulatory requirement and a scientific necessity to ensure the integrity and comparability of data from different laboratories or methods. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it provides superior performance in compensating for analytical variability compared to structural analogs. This leads to more robust and reliable cross-validation outcomes, ultimately enhancing the quality and consistency of pharmacokinetic data in clinical trials.[6]

References

The Gold Standard in Bioanalysis: Enhancing Mephenytoin Quantification with Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs and their metabolites is paramount. In the analysis of the anticonvulsant Mephenytoin, the use of a deuterated internal standard, Mephenytoin-d8, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of bioanalytical rigor. This guide provides a comprehensive comparison of this method with alternative approaches, supported by experimental data, to demonstrate its superior performance.

The inherent variability of biological matrices and the complexities of sample preparation and analysis necessitate a robust internal standard to ensure reliable quantification. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in extraction recovery and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, differing only in mass. This ensures that they behave almost identically during sample processing and analysis, leading to highly accurate and precise results.

Comparative Analysis of Quantification Methods

The use of a deuterated internal standard like this compound in LC-MS/MS analysis consistently yields high accuracy and precision, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA). The data presented below, compiled from studies on Mephenytoin and the structurally similar compound Phenytoin, highlights the performance of various analytical methods. While a direct study detailing this compound was not available, the performance of Phenytoin quantification with its deuterated internal standard (Phenytoin-d10) serves as a strong proxy for the expected performance of a this compound method.

Analytical MethodInternal StandardAnalyteMatrixAccuracy (% Bias)Precision (% CV)Lower Limit of Quantification (LLOQ)Reference
LC-MS/MS Phenytoin-d10 Phenytoin Human Plasma Within ±15% Within ±15% 60 ng/mL [1][2]
LC-MS/MS4'-methoxymephenytoinMephenytoinHuman Urine< 9.5%0.8 - 10.5%30 ng/mL[3][4][5]
LC-MS/MSDextrorphan4'-hydroxymephenytoinRat Liver Microsomes93 - 119%2 - 12%10 ng/mL[6]
GC-MS5-Methyl-5-phenylhydantoinMephenytoinHuman SerumNot explicitly stated2 - 6% (day-to-day CV)Not explicitly stated
HPLC-UVNot specifiedMephenytoin enantiomersHuman UrineComparable to GCComparable to GC12.5 µg/L

Table 1: Comparison of analytical methods for the quantification of Mephenytoin and a structurally similar compound, Phenytoin. The data for the LC-MS/MS method with a deuterated internal standard (Phenytoin-d10) demonstrates the high accuracy and precision that can be expected for Mephenytoin quantification using this compound.

The Superiority of Deuterated Internal Standards

The rationale for the superior performance of this compound lies in the principles of isotope dilution mass spectrometry. Because this compound has the same chemical structure as Mephenytoin, it exhibits:

  • Identical Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Similar Elution Times: Both compounds will chromatographically behave in a nearly identical manner, ensuring they are subjected to the same matrix effects at the time of ionization.

  • Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source will affect both the analyte and the internal standard to the same degree.

Alternative internal standards, such as structurally similar compounds (e.g., 4'-methoxymephenytoin), can provide good results but may not perfectly mimic the behavior of the analyte in all aspects of the analytical process. Other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are generally less sensitive and require more extensive sample preparation, making them less suitable for high-throughput bioanalysis. A direct comparison between LC-MS/MS and GC-MS for the analysis of Phenytoin demonstrated that the LC-MS/MS method was more sensitive and required a smaller sample volume.[7]

Experimental Protocols

LC-MS/MS Quantification of Mephenytoin using this compound (Inferred Protocol)

This protocol is based on established methods for the analysis of Mephenytoin and structurally similar compounds using deuterated internal standards.[1][3][8]

1. Sample Preparation:

  • To 100 µL of biological matrix (e.g., plasma, urine), add 10 µL of this compound internal standard working solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 HPLC or equivalent.

  • Column: Kinetex EVO C18, 100 Å, 5 µm, 150 x 2.1 mm or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Mephenytoin and this compound.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of Mephenytoin into the blank biological matrix.

  • Process these samples alongside the unknown samples.

  • The concentration of Mephenytoin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Alternative Method: LC-MS/MS with a Structurally Similar Internal Standard

A validated method for the simultaneous quantification of Mephenytoin and its metabolites in human urine utilized 4'-methoxymephenytoin as the internal standard.[3][4][5]

1. Sample Preparation:

  • Dilute 50 µL of urine with a buffered β-glucuronidase solution and incubate.

  • Add methanol containing the internal standard (4'-methoxymephenytoin).

2. LC-MS/MS Conditions:

  • LC System: Thermo Electron with a TSQ Quantum triple-stage mass spectrometer.

  • Column: Thermo Electron Aquasil C18, 100 x 3 mm, 5 µm.

  • Mobile Phase: Gradient flow with an organic fraction of acetonitrile/methanol (50:50).

  • Ionization Mode: Negative electrospray ionization in selected reaction monitoring mode.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantification of Mephenytoin using a deuterated internal standard with LC-MS/MS.

Mephenytoin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Mephenytoin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification (vs. Calibration Curve) Ratio_Calculation->Quantification Result Accurate & Precise Concentration Quantification->Result

A schematic overview of the bioanalytical workflow for Mephenytoin quantification.

References

Mephenytoin Assay Performance: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: Linearity & Sensitivity Comparison

The following table summarizes the performance characteristics of different mephenytoin assays, offering a glimpse into the expected linearity and sensitivity. The use of a deuterated internal standard, such as mephenytoin-d8, is generally expected to provide performance in line with that of mephenytoin-d3 and phenytoin-d10, offering superior precision and accuracy by compensating for matrix effects and variability in sample processing.

Internal StandardAnalyte(s)MatrixLinear Range (ng/mL)LLOQ (ng/mL)
Mephenytoin-d3 Mephenytoin, 4'-HydroxymephenytoinHuman Plasma, UrineNot explicitly stated, but used for quantification2 (for Hydroxymephenytoin)
Phenytoin-d10 PhenytoinHuman Plasma60 - 1200060
4'-Methoxymephenytoin Mephenytoin, 4'-Hydroxymephenytoin, NirvanolHuman Urine15 - 1000030 (for Mephenytoin)
Metaxalone PhenytoinHuman Plasma101.2 - 5060101.2
5-Methyl-5-phenylhydantoin Mephenytoin, DesmethylmephenytoinHuman SerumNot explicitly stated, but linear relationship observedNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative protocols from the literature for methods utilizing different internal standards.

Method 1: LC-MS/MS Assay using a Deuterated Internal Standard (Similar to this compound)

This protocol is based on a method for phenytoin using phenytoin-d10 and is representative of a typical workflow for a deuterated internal standard.

  • Sample Preparation:

    • To 0.2 mL of human plasma, add the internal standard (phenytoin-d10) solution.

    • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[1]

  • Chromatography:

    • Column: C18 (150 x 4.6mm, 5µm)[1]

    • Mobile Phase: 2mM Ammonium Acetate in water (pH 6.3): Methanol (30:70% v/v)[1]

    • Flow Rate: 1 mL/min (isocratic)[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Ion Mode[1]

    • Detection: Multiple Reaction Monitoring (MRM)[1]

Method 2: LC-MS/MS Assay using a Non-Deuterated Internal Standard (4'-Methoxymephenytoin)
  • Sample Preparation:

    • Dilute 50 µL of urine with a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.

    • Add methanol containing the internal standard (4'-methoxymephenytoin).[2]

  • Chromatography:

    • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)[2]

    • Mobile Phase: Gradient flow with an organic fraction of acetonitrile/methanol (50:50) increasing from 10% to 90%.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Ion Mode[2]

    • Detection: Selected Reaction Monitoring (SRM)[2]

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for a mephenytoin bioanalytical assay using LC-MS/MS with an internal standard.

Mephenytoin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for mephenytoin quantification.

Signaling Pathway Context: Mephenytoin Metabolism

Mephenytoin is primarily metabolized by the cytochrome P450 enzyme CYP2C19. Understanding this pathway is critical for interpreting phenotyping results.

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin CYP2C19 CYP2C19 (Liver Microsomes) Mephenytoin->CYP2C19 Hydroxymephenytoin 4'-Hydroxy-mephenytoin (Inactive Metabolite) CYP2C19->Hydroxymephenytoin 4'-Hydroxylation

Caption: Metabolic pathway of (S)-mephenytoin by CYP2C19.

References

A Head-to-Head Battle: Mephenytoin-d8 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers, scientists, and drug development professionals on the performance of Mephenytoin-d8 and its structural analog, 4'-methoxymephenytoin, as internal standards in the quantitative analysis of Mephenytoin.

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise quantification of drug compounds is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar compound (a structural analog).

This guide provides an objective comparison of the performance of this compound and a common structural analog, 4'-methoxymephenytoin, used as internal standards for the quantification of Mephenytoin. The information presented is based on data from published bioanalytical methods, offering a clear perspective on the advantages and potential drawbacks of each approach.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, like this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the parent compound. This near-perfect chemical mimicry is the key to its superior performance.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound will have a very similar, if not identical, chromatographic retention time to Mephenytoin. This is crucial for compensating for matrix effects, which can vary across a chromatographic peak.

  • Similar Ionization Efficiency: As the ionization process in the mass spectrometer is highly dependent on the molecule's chemical properties, the deuterated standard will ionize with the same efficiency as the analyte, leading to more accurate quantification.

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-IS ratio remains constant.

The Practical Alternative: Structural Analog Internal Standards

While deuterated standards are ideal, they are not always readily available or can be costly to synthesize. In such cases, a structural analog, a molecule with a chemical structure closely related to the analyte, can be a viable alternative. For Mephenytoin, 4'-methoxymephenytoin has been successfully used as an internal standard.[2]

Considerations for Using Structural Analogs:

  • Chromatographic Separation: The structural analog must be chromatographically resolved from the analyte to prevent interference.

  • Potential for Differential Matrix Effects: Because the chemical properties are not identical, the structural analog may experience different degrees of ion suppression or enhancement from matrix components compared to the analyte, potentially leading to inaccuracies.

  • Variability in Extraction Recovery: The recovery of the structural analog during sample preparation may not perfectly match that of the analyte.

Performance Data: A Side-by-Side Comparison

The following tables summarize the quantitative performance data from two separate validated bioanalytical methods: one using Mephenytoin-d3 (a deuterated analog) for the parent compound in a CYP cocktail assay, and the other using 4'-methoxymephenytoin for the quantification of Mephenytoin and its metabolites. While not a direct head-to-head comparison within a single study, these data provide valuable insights into the expected performance of each type of internal standard.

Table 1: Performance Data for Mephenytoin Analysis using a Deuterated Internal Standard (Mephenytoin-d3)

ParameterPerformance
Analyte 4-Hydroxy Mephenytoin (metabolite of S-Mephenytoin)
Internal Standard (±)-4-Hydroxy Mephenytoin-d3
Matrix Hepatocyte Incubation Medium
Linearity Range Not explicitly stated for Mephenytoin, but the overall method showed a signal-to-noise ratio of at least 5:1 for the LLOQ.
Lower Limit of Quantification (LLOQ) Not explicitly stated for Mephenytoin.
Accuracy 98–114% (for all analytes in the cocktail)[1]
Intra-day Precision (%CV) < 14% (for all analytes in the cocktail)[1]
Inter-day Precision (%CV) < 15% (for all analytes in the cocktail)[1]

Data extracted from a study focused on a CYP cocktail assay where Mephenytoin-d3 was used as the internal standard for the parent compound, and (±)-4-Hydroxy Mephenytoin-d3 was used for its metabolite.[1]

Table 2: Performance Data for Mephenytoin Analysis using a Structural Analog Internal Standard (4'-methoxymephenytoin)

ParameterPerformance
Analyte Mephenytoin
Internal Standard 4'-methoxymephenytoin
Matrix Human Urine
Linearity Range 15 - 10,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 30 ng/mL[2]
Accuracy (% Inaccuracy) < 9.5%[2]
Intra-day Precision (%CV) 0.8 - 10.5%[2]
Inter-day Precision (%CV) 0.8 - 10.5%[2]

Data extracted from a validated method for the simultaneous quantification of Mephenytoin and its metabolites.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the summarized experimental protocols from the cited studies.

Protocol for Mephenytoin Analysis using a Deuterated Internal Standard (Mephenytoin-d3)

This method was part of a cocktail assay to measure the activity of multiple cytochrome P450 enzymes.

Sample Preparation:

  • Hepatocyte incubation medium was processed by solid-phase extraction (SPE) using Oasis SPE extraction cartridges.[1]

  • The eluate was evaporated and reconstituted before injection.

LC-MS/MS Conditions:

  • LC System: Not specified.

  • Column: Luna C8(2) analytical column.[1]

  • Mobile Phase: A gradient of Solvent A (95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate) and Solvent B (100% methanol + 0.1% formic acid + 2 mM ammonium acetate).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometer: Micromass Quattro triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection: Multiple reaction monitoring (MRM).[1]

Protocol for Mephenytoin Analysis using a Structural Analog Internal Standard (4'-methoxymephenytoin)

This method was developed for the simultaneous quantification of Mephenytoin and its metabolites in human urine.

Sample Preparation:

  • 50 µL of urine was diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours.[2]

  • Methanol containing the internal standard, 4'-methoxymephenytoin, was added to the sample.[2]

  • The sample was then directly injected into the LC-MS/MS system without further extraction.[2]

LC-MS/MS Conditions:

  • LC System: Not specified.

  • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).[2]

  • Mobile Phase: A gradient flow increasing the organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.[2]

  • Mass Spectrometer: TSQ Quantum, Thermo Electron.[2]

  • Ionization Mode: Negative electrospray ionization (ESI-).[2]

  • Detection: Selected reaction monitoring (SRM).[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

experimental_workflow_deuterated_is cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Hepatocyte Incubation Medium spe Solid-Phase Extraction (SPE) (Oasis SPE cartridges) start->spe Process Sample evap Evaporation & Reconstitution spe->evap Elute lc LC Separation (Luna C8(2) column) evap->lc Inject ms MS/MS Detection (Micromass Quattro, ESI+) lc->ms Elution data Data Acquisition & Quantification ms->data MRM

Caption: Workflow for Mephenytoin analysis using a deuterated internal standard.

experimental_workflow_structural_analog cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Human Urine Sample (50 µL) incubation Dilution & Incubation (β-glucuronidase, 37°C, 6h) start->incubation Dilute add_is Addition of Internal Standard (4'-methoxymephenytoin in Methanol) incubation->add_is Add IS lc LC Separation (Thermo Aquasil C18 column) add_is->lc Direct Injection ms MS/MS Detection (TSQ Quantum, ESI-) lc->ms Elution data Data Acquisition & Quantification ms->data SRM

Caption: Workflow for Mephenytoin analysis using a structural analog internal standard.

Conclusion and Recommendations

Both this compound (represented by Mephenytoin-d3 in the provided data) and the structural analog 4'-methoxymephenytoin can be used to develop robust and reliable bioanalytical methods for the quantification of Mephenytoin.

The data suggests that the method using the structural analog internal standard achieved a very low LLOQ and excellent precision and accuracy.[2] The simplified "dilute-and-shoot" sample preparation is also a significant advantage in terms of throughput and cost-effectiveness.

While a direct comparison of matrix effects is not available from these studies, the inherent properties of a deuterated internal standard make it theoretically superior in compensating for such effects. The near-identical chemical nature of this compound to Mephenytoin provides the highest level of confidence in the accuracy of the results, especially when dealing with complex biological matrices or when matrix effects are a known issue.

Recommendations for Researchers:

  • For routine analysis where high throughput and cost are major considerations, and the matrix is relatively clean (like urine), a validated method with a structural analog internal standard such as 4'-methoxymephenytoin can provide excellent results.

  • For studies requiring the highest level of accuracy and confidence, particularly in complex matrices like plasma or tissue homogenates, or for regulatory submissions where scrutiny is high, the use of a deuterated internal standard like this compound is strongly recommended.

  • Regardless of the choice of internal standard, thorough method validation is essential to ensure the reliability of the bioanalytical data. This includes assessing linearity, accuracy, precision, selectivity, and matrix effects.

References

Inter-laboratory Comparison of Mephenytoin Analysis Utilizing Mephenytoin-d8 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Mephenytoin in biological matrices, with a specific focus on methods employing Mephenytoin-d8 as an internal standard. The data presented is a synthesis of published literature to offer a comprehensive overview of expected performance across different laboratory settings. This document is intended to aid researchers and drug development professionals in the selection and implementation of robust analytical methods for Mephenytoin.

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of Mephenytoin and its metabolites. While a direct inter-laboratory comparison study was not found in the public domain, this compilation of data from individual studies provides valuable insights into the expected performance characteristics of these assays.

Table 1: Performance Characteristics of Mephenytoin and Metabolite Analysis in Plasma

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
S-Mephenytoin3 - 15003<12.4<1687.2 - 108.3[1]
R-Mephenytoin3 - 15003<12.4<1687.2 - 108.3[1]
S-4'-hydroxymephenytoin1 - 5001<12.4<1687.2 - 108.3[1]
R-4'-hydroxymephenytoin1 - 5001<12.4<1687.2 - 108.3[1]
S-Nirvanol1 - 10001<12.4<1687.2 - 108.3[1]
R-Nirvanol3 - 15003<12.4<1687.2 - 108.3[1]
4'-hydroxymephenytoin10 - 2000102 - 122 - 1293 - 119[2]

Table 2: Performance Characteristics of Mephenytoin and Metabolite Analysis in Urine

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Mephenytoin15 - 10000300.8 - 10.50.8 - 10.5<9.5 (inaccuracy)[3]
4'-hydroxymephenytoin15 - 10000200.8 - 10.50.8 - 10.5<9.5 (inaccuracy)[3]
Nirvanol15 - 10000300.8 - 10.50.8 - 10.5<9.5 (inaccuracy)[3]
All Compounds3 - 50003<6.4Not Specified98.9 - 104.8[1]

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of Mephenytoin and its metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on common practices found in the referenced literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add an appropriate volume of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mephenytoin: The specific precursor and product ions would be optimized in the laboratory.

    • This compound: The specific precursor and product ions would be optimized in the laboratory.

    • 4'-hydroxymephenytoin: The specific precursor and product ions would be optimized in the laboratory.

    • Nirvanol: The specific precursor and product ions would be optimized in the laboratory.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizations

Metabolic Pathway of Mephenytoin

The primary metabolic pathway of Mephenytoin involves aromatic hydroxylation to 4'-hydroxymephenytoin, a reaction catalyzed by the cytochrome P450 enzyme CYP2C19. Another metabolic route is N-demethylation to Nirvanol.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin 4'-hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (Aromatic Hydroxylation) Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation

Metabolic conversion of Mephenytoin.
Experimental Workflow for Mephenytoin Analysis

The following diagram illustrates a typical workflow for the analysis of Mephenytoin in a biological sample using LC-MS/MS.

Mephenytoin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Final Concentration Quantification->Result

Analytical workflow for Mephenytoin quantification.

References

Stability of Mephenytoin-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the stability of Mephenytoin-d8, a commonly used internal standard for the quantification of Mephenytoin, in various biological matrices. Due to the limited availability of direct stability data for this compound, this document focuses on established experimental protocols for stability testing and provides comparative data for related compounds, including Phenytoin-d10 and the structural analog 5-(p-Methylphenyl)-5-phenylhydantoin, to offer a comprehensive resource for study design and data interpretation.

The reliability and reproducibility of quantitative bioanalytical methods hinge on the stability of both the analyte and the internal standard under various storage and handling conditions.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are generally preferred for their ability to co-elute with the analyte, thereby providing better correction for matrix effects and extraction inconsistencies.[3] However, the stability of these deuterated compounds themselves must be rigorously evaluated to ensure the integrity of the analytical data.

Comparative Stability Data

While specific quantitative stability data for this compound is not extensively published, the stability of the parent drug, Phenytoin, and its deuterated analog, Phenytoin-d10, has been documented. This information, along with data for a common structural analog internal standard, can serve as a valuable reference for anticipating the stability profile of this compound.

Table 1: Summary of Stability Data for Mephenytoin and a Deuterated Analog in Whole Blood

CompoundMatrixStorage ConditionDurationStability (% Recovery)
PhenytoinWhole BloodRoom Temperature (23-25°C)48 hoursStable
PhenytoinWhole Blood37°C24 hoursStatistically significant decrease

Source: Stability of four commonly used anticonvulsant drugs in whole blood.[4]

Table 2: General Acceptance Criteria for Stability Studies

Stability TestAcceptance Criteria
Freeze-Thaw StabilityThe mean concentration at each QC level should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) StabilityThe mean concentration at each QC level should be within ±15% of the nominal concentration.
Long-Term StabilityThe mean concentration at each QC level should be within ±15% of the nominal concentration.
Post-Preparative (Autosampler) StabilityThe mean concentration at each QC level should be within ±15% of the nominal concentration.

Source: Bioanalytical method validation: An updated review.[2]

Alternative Internal Standards

In the absence of a stable isotope-labeled internal standard, or if stability issues arise, alternative internal standards can be considered.

  • Phenytoin-d10: As a deuterated analog of a structurally similar hydantoin, its stability profile is expected to be comparable to this compound.[5]

  • 5-(p-Methylphenyl)-5-phenylhydantoin (MPPH): This structural analog has been used as an internal standard in the analysis of Mephenytoin and its metabolites.[6] Its different chemical structure may lead to variations in stability compared to deuterated standards.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately assessing the stability of this compound. The following are standard procedures for key stability tests.

Stock and Working Solution Stability

The stability of stock and working solutions of this compound should be evaluated at the intended storage temperatures (e.g., 2-8°C or -20°C) and at room temperature. The response of the stored solutions is compared to that of freshly prepared solutions.

Freeze-Thaw Stability

This test evaluates the stability of this compound after repeated freezing and thawing cycles.

  • Prepare low and high concentration quality control (QC) samples in the biological matrix of interest (e.g., plasma, blood, urine).

  • Analyze one set of QC samples at time zero to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, analyze the QC samples and compare the concentrations to the baseline values.

Freeze-Thaw Stability Workflow A Prepare Low & High QC Samples B Analyze Time 0 Samples A->B C Freeze QC Samples (-20°C / -80°C) A->C G Compare to Time 0 B->G D Thaw Samples at Room Temperature C->D E Repeat Cycle (Min. 3x) D->E E->C Freeze F Analyze Final Thawed Samples E->F Final Thaw F->G

Caption: Workflow for Freeze-Thaw Stability Assessment.

Short-Term (Bench-Top) Stability

This experiment assesses the stability of this compound in the biological matrix at room temperature for a duration that simulates the sample handling and preparation time.

  • Prepare low and high concentration QC samples.

  • Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Analyze the samples and compare the concentrations to freshly prepared calibration standards.

Long-Term Stability

This study determines the stability of this compound over the expected storage period of the study samples.

  • Prepare a sufficient number of low and high concentration QC samples.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Compare the concentrations to the nominal concentrations.

Long-Term Stability Testing Workflow A Prepare Multiple Low & High QC Aliquots B Store at -20°C / -80°C A->B C Analyze at Time 0 A->C D Analyze at Intermediate Time Points (e.g., 1, 3, 6 months) B->D E Analyze at Final Time Point (e.g., 12 months) B->E F Compare Concentrations to Nominal Values C->F D->F E->F

Caption: Workflow for Long-Term Stability Assessment.

Post-Preparative (Autosampler) Stability

This test evaluates the stability of this compound in the processed samples while they are in the autosampler waiting for injection.

  • Process a set of low and high concentration QC samples.

  • Place the processed samples in the autosampler.

  • Analyze the samples at the beginning and end of the expected analytical run time.

  • Compare the results to assess for any degradation.

Conclusion

References

A Comparative Guide to Internal Standard Validation in Bioanalytical Methods: FDA and EMA Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) regulatory guidelines for the validation of internal standards (IS) in bioanalytical methods. It is designed to assist researchers, scientists, and drug development professionals in navigating the regulatory landscape and ensuring compliance in their bioanalytical work. This document summarizes key validation parameters, presents comparative experimental data for different internal standard strategies, and provides detailed experimental protocols.

Regulatory Landscape: A Harmonized Approach

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and reproducibility of data submitted to regulatory agencies. Both the FDA and EMA have historically provided guidance on this topic, and their recommendations are now largely harmonized through the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to facilitate the quantification of the target analyte.[1][2]

The primary role of an internal standard is to compensate for variability during the analytical process, which can arise from sample preparation, injection volume inconsistencies, and matrix effects.[3] The choice of an appropriate internal standard is crucial for the accuracy and precision of the bioanalytical method. The two main types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.

Comparison of Internal Standard Performance: Experimental Data

The selection of an internal standard can significantly impact assay performance. While SIL internal standards are generally considered the gold standard, structural analogs can be suitable alternatives when a SIL-IS is not available.[3][4] The following tables summarize experimental data comparing the performance of SIL and structural analog internal standards in various bioanalytical assays.

Table 1: Comparison of Matrix Effects for Tacrolimus using Isotope-Labeled and Structural Analog Internal Standards [5]

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Matrix Effect (%)
Isotope-Labeled (TAC 13C,D2) 1.5-16.64
16-16.64
Structural Analog (Ascomycin) 1.5-28.41
16-28.41

Data from a study on the determination of tacrolimus in whole blood samples. The matrix effect was evaluated to determine its influence on validation parameters.

Table 2: Comparison of Absolute Recovery and Process Efficiency for Tacrolimus using Isotope-Labeled and Structural Analog Internal Standards [5]

Internal Standard TypeAnalyte Concentration (ng/mL)Absolute Recovery (%)Process Efficiency (%)
Isotope-Labeled (TAC 13C,D2) 1.578.3765.35
1678.3765.35
Structural Analog (Ascomycin) 1.575.6654.18
1675.6654.18

This table illustrates the differences in recovery and overall process efficiency between the two types of internal standards for tacrolimus analysis.

Table 3: Comparison of Accuracy and Precision for Lapatinib using Isotope-Labeled and Non-Isotope-Labeled Internal Standards in Pooled Human Plasma [2]

Internal Standard TypeQC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%)Inter-day Accuracy (%)Inter-day Precision (%)
Isotope-Labeled (lapatinib-d3) 15102.74.5101.35.2
250101.23.1100.84.1
400098.92.599.53.8
Non-Isotope-Labeled (zileuton) 15104.15.8103.26.7
250102.34.2101.75.1
400099.83.1100.54.3

Both internal standards showed acceptable accuracy and precision in pooled plasma; however, the study highlighted that only the isotope-labeled IS could correct for interindividual variability in patient samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are summarized protocols for key experiments related to internal standard validation.

Protocol 1: Evaluation of Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked into the biological matrix before extraction.

      • Set B: Blank biological matrix is extracted first, and then the analyte and IS are spiked into the post-extraction supernatant.

      • Set C: Analyte and IS are prepared in a neat solution (e.g., mobile phase) at the same concentration as in Set B.

    • Analyze all three sets of samples via LC-MS/MS.

    • Calculation of Matrix Factor (MF): MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set C). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculation of IS-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of IS). The IS-normalized MF should be close to 1.0 to indicate that the IS effectively tracks the matrix effect on the analyte.

Protocol 2: Evaluation of Recovery
  • Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.

  • Procedure:

    • Use the data from Set A and Set B prepared in the matrix effect experiment.

    • Calculation of Recovery: Recovery (%) = [(Peak area of analyte in Set A) / (Peak area of analyte in Set B)] x 100.

    • The recovery of the analyte and the internal standard should be consistent and reproducible, although it does not need to be 100%.[6]

Protocol 3: Sample Preparation for Tacrolimus in Whole Blood[7]
  • Sample Collection: Collect whole blood samples. For analysis, a 6-mm disc is punched from the saturated center of a dried blood spot.

  • Homogenization and Protein Precipitation:

    • The blood spot is homogenized.

    • Proteins are precipitated with a solution of methanol and 0.2 M ZnSO4 containing the internal standard (D2,13C-tacrolimus).

  • Extraction:

    • Vortex the mixture and then centrifuge.

    • Inject 100 µL of the supernatant into the LC-MS/MS system.

  • Online Extraction:

    • The sample is loaded onto an online extraction column and washed.

    • A switching valve directs the flow to back-flush the analytes onto the analytical column for separation.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in internal standard validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis start Start: Define Analyte and Matrix is_selection Internal Standard Selection (SIL-IS or Analog) start->is_selection optimization Optimization of Sample Preparation and LC-MS/MS Conditions is_selection->optimization selectivity Selectivity & Specificity optimization->selectivity matrix_effect Matrix Effect Evaluation selectivity->matrix_effect recovery Recovery Assessment matrix_effect->recovery calibration Calibration Curve & LLOQ recovery->calibration accuracy_precision Accuracy & Precision calibration->accuracy_precision stability Stability Studies accuracy_precision->stability run_acceptance Analytical Run Acceptance stability->run_acceptance is_monitoring Internal Standard Response Monitoring run_acceptance->is_monitoring reporting Reporting of Results is_monitoring->reporting

Caption: Workflow for Internal Standard Validation.

Caption: Decision Tree for Internal Standard Selection.

References

A Comparative Guide to Assessing the Isotopic Purity of Mephenytoin-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Mephenytoin-d8, a deuterated internal standard crucial for quantitative bioanalysis. Ensuring high isotopic purity is critical for the accuracy and reliability of pharmacokinetic and metabolic studies submitted to regulatory agencies.[1][2] This document outlines key experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Isotopic Purity Assessment

This compound is a stable isotope-labeled (SIL) analog of Mephenytoin, an anticonvulsant medication.[3] It is frequently used as an internal standard (IS) in mass spectrometry-based bioanalytical methods. The strategic incorporation of eight deuterium atoms provides a distinct mass shift from the unlabeled analyte, enabling precise quantification.

However, the chemical synthesis of deuterated compounds rarely achieves 100% isotopic incorporation.[2] The final product is typically a mixture of isotopologues (e.g., d8, d7, d6, etc.). A thorough assessment of this isotopic distribution is essential, as the presence of less-deuterated species, especially the unlabeled (d0) compound, can interfere with the quantification of the endogenous analyte, compromising data integrity. Regulatory bodies like the FDA require rigorous characterization of these isotopologues.[1][2] The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Comparison of Analytical Methods: HRMS vs. NMR

The two gold-standard techniques for determining isotopic purity and distribution are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). Each offers distinct advantages and provides complementary information.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Provides the abundance of all isotopologues (d0-d8) based on mass-to-charge ratio.[6]Confirms the position of deuterium labels and can quantify site-specific incorporation.[5]
Sensitivity Extremely high (sub-nanogram levels).[6]Lower sensitivity, typically requiring microgram to milligram quantities.
Information Provided Isotopic distribution (species abundance), overall isotopic purity.[4]Structural integrity, location of deuterium atoms, potential H/D exchange.[4][5]
Sample Throughput High; rapid analysis via direct infusion or UPLC coupling.[6]Low; requires longer acquisition times.
Key Advantage Excellent for quantifying the full isotopologue profile, including trace-level d0.Unambiguously confirms the location of deuterium substitution, which MS cannot.
Common Platforms Orbitrap, Time-of-Flight (TOF).[7]High-field (e.g., 400-600 MHz) NMR with ¹H and ²H detection.[5]

Experimental Protocols

Detailed methodologies for assessing this compound purity using HRMS and for its use in a standard quantitative assay using triple quadrupole MS are provided below.

This method is designed to resolve and quantify the relative abundance of each isotopologue of this compound.

  • Sample Preparation: Dissolve this compound reference standard in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Chromatography (Optional but Recommended):

    • System: UHPLC system.

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A short 2-minute gradient from 10% to 90% B can be used to separate the analyte from any potential formulation impurities.[8][9]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: High-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™).

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

    • Scan Mode: Full scan MS (no fragmentation).

    • Resolution: 140,000 FWHM.

    • Scan Range: m/z 220-235.

    • AGC Target: 1e6.

  • Data Analysis:

    • Extract ion chromatograms for each theoretical isotopologue mass (d0 to d8).

    • Integrate the peak area for each isotopologue.

    • Calculate the relative percentage of each species to determine the isotopic distribution and overall purity.[7]

This protocol describes a typical application of this compound as an internal standard for quantifying Mephenytoin in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL).

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.[10]

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for analysis.

  • Chromatography:

    • System: HPLC or UHPLC system.

    • Column: C18 column (e.g., 100 x 3 mm, 5 µm).[9]

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: 30% B to 90% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI, positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Mephenytoin (Analyte): m/z 219.1 → 189.1

      • This compound (IS): m/z 227.2 → 197.1

    • Collision Energy: Optimized for each transition (typically 15-25 eV).

Data Presentation: A Comparative Analysis

The following tables present hypothetical but realistic data for two different lots of this compound, demonstrating how isotopic purity can vary and how it is reported.

Table 1: Isotopologue Distribution by HRMS

IsotopologueMass (m/z [M+H]⁺)Lot A Abundance (%)Lot B Abundance (%)
Mephenytoin-d0219.11280.020.15
Mephenytoin-d1220.11910.030.25
Mephenytoin-d2221.12530.050.30
Mephenytoin-d3222.13160.100.55
Mephenytoin-d4223.13790.250.80
Mephenytoin-d5224.14410.501.50
Mephenytoin-d6225.15041.252.75
Mephenytoin-d7226.15673.806.20
This compound 227.1629 94.00 87.50

Table 2: Summary of Isotopic Purity Assessment

ParameterLot ALot BAcceptance Criteria
Isotopic Purity (d8 %) 94.00% 87.50% >98% Recommended
Contribution to d0 Channel 0.02% 0.15% <0.05% Recommended
NMR Confirmation Deuteration at ethyl (d5) and N-methyl (d3) positions confirmed.Deuteration at ethyl (d5) and N-methyl (d3) positions confirmed.Correct positions must be confirmed.
Overall Assessment Acceptable for non-GLP use. Further purification may be needed for validated assays.Not Recommended. High levels of d0 and other isotopologues may compromise assay integrity.Must meet predefined criteria for intended use.

Visualizing Workflows and Molecular Behavior

Diagrams created using Graphviz provide clear visual representations of the analytical process and molecular fragmentation, aiding in comprehension and implementation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Dissolve this compound in Solvent (1 µg/mL) lc UHPLC Separation (Optional) prep->lc hrms HRMS Full Scan (e.g., Orbitrap @ 140k) lc->hrms extract Extract Ion Chromatograms (d0 to d8) hrms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance (%) integrate->calculate report Generate Purity Report calculate->report fragmentation_pathway parent This compound [M+H]⁺ m/z 227.2 loss_co - CO (28 Da) parent->loss_co loss_c2d5 - C₂D₅ (34 Da) parent->loss_c2d5 product1 Product Ion m/z 199.2 loss_co->product1 product2 Product Ion m/z 193.1 loss_c2d5->product2 decision_tree start Assess Isotopic Purity Data q1 Is d8 Purity > 98%? start->q1 q2 Is d0 Contribution < 0.05%? q1->q2 Yes reject Reject Lot q1->reject No accept Accept Lot for Validated Assays q2->accept Yes consider Consider for Non-GLP Use or Further Purification q2->consider No

References

Safety Operating Guide

Navigating the Disposal of Mephenytoin-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Mephenytoin-d8, a deuterated analog of the anticonvulsant Mephenytoin. Adherence to these protocols is critical for minimizing environmental impact and maintaining operational safety.

Mephenytoin and its deuterated forms are classified as hazardous materials. Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach to waste management is non-negotiable.

Quantitative Data Summary

While specific environmental fate and transport data for this compound are not extensively documented, the toxicological profile of the parent compound, Mephenytoin, underscores the need for cautious handling and disposal. The following table summarizes key toxicity data for Mephenytoin. The disposal procedures for this compound should be approached with the same level of caution as for the non-deuterated compound.

ParameterSpeciesValueReference
LD50 (Oral) Rabbit430 mg/kg[1]
LD50 (Oral) Cat190 mg/kg[1]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure applies to the pure compound, contaminated labware, and solutions containing this compound.

1. Waste Identification and Classification:

  • All materials contaminated with this compound must be treated as hazardous waste.

  • This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware, including vials, pipette tips, and weighing boats.

    • Rinsate from cleaning contaminated glassware.

2. Segregation of Waste:

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate waste streams based on their physical state and composition:

    • Solid Waste: Collect pure this compound powder, contaminated weighing paper, and disposable labware in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound and the first rinse of contaminated glassware in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvents used.

    • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Keep waste containers tightly sealed except when adding waste.

  • Store incompatible waste streams separately to prevent accidental reactions.

5. Professional Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

6. Decontamination of Reusable Glassware:

  • Triple-rinse contaminated glassware with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Mephenytoin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact EHS for Professional Disposal storage->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.